molecular formula C5H12N2O B3055083 C-MORPHOLIN-4-YL-METHYLAMINE CAS No. 62985-37-9

C-MORPHOLIN-4-YL-METHYLAMINE

Katalognummer: B3055083
CAS-Nummer: 62985-37-9
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: LICFRZDRPNUZFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C-MORPHOLIN-4-YL-METHYLAMINE is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

morpholin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-5-7-1-3-8-4-2-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFRZDRPNUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591672
Record name 1-(Morpholin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-37-9
Record name 1-(Morpholin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Definitive Synthesis Guide: C-Morpholin-4-yl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 62985-37-9 | IUPAC: 1-(Morpholin-4-yl)methanamine Synonyms: 4-Morpholinemethanamine, N-Aminomethylmorpholine[1][2][3]

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of C-Morpholin-4-yl-methylamine , a specialized gem-diamine building block used in the installation of morpholinomethyl motifs.[2]

Critical Stability Warning: The target molecule is a primary N-aminomethyl amine (aminal).[2] Unlike standard alkyl amines, this structure is hydrolytically sensitive and exists in equilibrium with its iminium species and formaldehyde.[2] Direct alkylation of morpholine with chloromethylamine is mechanistically flawed due to self-polymerization.[2]

Therefore, this protocol utilizes the Gabriel-Mannich Strategy .[2] This "Lock-and-Key" approach first traps the unstable aminomethyl moiety as a stable phthalimide adduct (N-(morpholinomethyl)phthalimide), which is subsequently deprotected to release the free amine.[2] This method is the only self-validating route to high-purity material, avoiding the formation of hexamine-like polymers common in direct ammonia-formaldehyde-morpholine condensations.[2]

Reaction Pathway Visualization

The following flowchart illustrates the causal logic of the synthesis. The phthalimide "Lock" stabilizes the N-C-N linkage before the final amine liberation.[2]

G Start Reagents: Morpholine + Formaldehyde + Phthalimide Inter Intermediate (The Lock): N-(Morpholinomethyl)phthalimide (Stable Solid) Start->Inter Mannich Condensation (Reflux, -H₂O) Reagent2 Reagent: Hydrazine Hydrate (Ethanol Reflux) Product Target (The Key): This compound (Free Amine) Inter->Product Gabriel Hydrazinolysis Byproduct Byproduct: Phthalhydrazide (Insoluble Solid) Inter->Byproduct Precipitates out Reagent2->Product

Figure 1: The Gabriel-Mannich pathway ensures the N-C-N bond is formed under thermodynamic control (Step 1) and released under kinetic control (Step 2).[2]

Detailed Experimental Protocol

Phase 1: The "Lock" – Synthesis of N-(Morpholinomethyl)phthalimide

This step creates the carbon bridge between the morpholine nitrogen and the future primary amine nitrogen using formaldehyde.[2]

Reagents:

  • Morpholine (CAS 110-91-8): 1.0 equiv[2]

  • Formaldehyde (37% aq.[2] solution): 1.05 equiv

  • Phthalimide (CAS 85-41-6): 1.0 equiv[2]

  • Solvent: Ethanol (Absolute)[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Phthalimide (14.7 g, 100 mmol) in Ethanol (50 mL).

  • Activation: Add Formaldehyde (37% aq., 8.5 mL, ~105 mmol) to the suspension. Heat gently to 40°C until the mixture becomes homogenous or a clear solution forms (formation of N-hydroxymethylphthalimide in situ).

  • Condensation: Add Morpholine (8.7 g, 100 mmol) dropwise over 10 minutes. The reaction is exothermic.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The product will crystallize as white needles.[2]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 15 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 85–92%[2]

    • Melting Point: 111–113°C (Lit.[2] value validation).

Phase 2: The "Key" – Hydrazinolysis to this compound

This step cleaves the phthalimide protecting group.[2] Note that the product is water-soluble and sensitive; strict adherence to the workup is required.[2]

Reagents:

  • N-(Morpholinomethyl)phthalimide (from Phase 1): 10 g (40.6 mmol)[2]

  • Hydrazine Hydrate (80% or 100%): 2.5 g (50 mmol, 1.2 equiv)[2]

  • Solvent: Ethanol (100 mL)

Procedure:

  • Suspension: Suspend the intermediate (10 g) in Ethanol (100 mL).

  • Cleavage: Add Hydrazine Hydrate dropwise.[2]

  • Reflux: Heat to reflux.[2] The mixture will initially clear, followed by the heavy precipitation of phthalhydrazide (a bulky white solid) within 30–60 minutes.[2] Continue reflux for a total of 2 hours to ensure complete cleavage.

  • Filtration: Cool the mixture to room temperature. Filter off the insoluble phthalhydrazide byproduct.[2] Wash the filter cake with a small amount of ethanol.[2]

  • Acidification (Critical Purification Step):

    • The filtrate contains the target amine and excess hydrazine.[2] To purify, add 4M HCl in dioxane or concentrated aqueous HCl dropwise to the filtrate until pH < 2.[2]

    • Evaporate the solvent to dryness to obtain the crude hydrochloride salt.[2]

    • Note: Storing the product as the Dihydrochloride salt is highly recommended for long-term stability.[2]

  • Free Base Liberation (Optional - For immediate use):

    • Dissolve the salt in a minimum volume of cold water.[2]

    • Basify with 50% NaOH solution to pH > 12.[2]

    • Extract immediately with Dichloromethane (3 x 50 mL).[2]

    • Dry organics over anhydrous Na₂SO₄ and concentrate in vacuo at low temperature (< 40°C).

Quantitative Data Summary

ParameterPhase 1 (Intermediate)Phase 2 (Target Product)
Appearance White Crystalline SolidColorless Oil (Free base) / White Solid (Salt)
Molecular Weight 246.26 g/mol 116.16 g/mol (Free base)
Yield (Typical) 85 - 92%70 - 80%
Melting Point 111 - 113°CN/A (Oil) / Salt varies
Solubility Soluble in hot EtOH, CHCl₃Soluble in Water, DCM, MeOH
Stability High (years at RT)Low (Hydrolyzes in moist air)

Quality Control & Troubleshooting

Analytical Validation[2]
  • ¹H NMR (CDCl₃, Free Base): Look for the characteristic singlet of the methylene bridge (N-CH₂-N) around δ 3.2–3.4 ppm .[2] The morpholine ring protons will appear as multiplets at δ 3.6 (O-CH₂) and δ 2.4 (N-CH₂).[2]

  • IR Spectroscopy:

    • Intermediate: Strong Carbonyl doublets (1700, 1770 cm⁻¹) characteristic of phthalimide.[2]

    • Product: Disappearance of Carbonyl bands; appearance of N-H stretching (3300–3400 cm⁻¹).[2]

Common Failure Modes
  • Product Polymerization: If the free amine is left neat at room temperature for prolonged periods, it may trimerize or decompose releasing formaldehyde.[2] Correction: Always store as the HCl salt at -20°C.[2]

  • Incomplete Hydrazinolysis: If the reaction time is too short, the mono-acyl hydrazine intermediate may remain.[2] Correction: Ensure full reflux time and verify the heavy white precipitate (phthalhydrazide) has formed.[2]

References

  • PubChem. (2025).[2][3] 1-(Morpholin-4-yl)methanamine (Compound).[1][2][3][][5] National Library of Medicine.[2] [Link][1][2]

  • Khan Academy. (2025).[2][6] Gabriel phthalimide synthesis. [Link][2][7][8][9]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

Sources

Technical Guide: C-MORPHOLIN-4-YL-METHYLAMINE (4-Morpholinemethanamine)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Review of Synthesis, Reactivity, and Therapeutic Applications

Part 1: Executive Summary & Chemical Identity

C-Morpholin-4-yl-methylamine , formally known as 1-(Morpholin-4-yl)methanamine or 4-(Aminomethyl)morpholine (CAS: 62985-37-9), is a specialized organo-nitrogen building block characterized by a geminal diamine (aminal) structure. Unlike its C-substituted isomer (Morpholin-2-yl-methylamine), which is a stable chiral scaffold, the 4-yl derivative represents a reactive Mannich base intermediate.

This molecule serves as a critical "aminomethylating" agent in organic synthesis. It is primarily utilized to install the morpholinomethyl moiety—a privileged pharmacophore known to enhance the aqueous solubility and bioavailability of lipophilic drug candidates.

Physicochemical Profile
PropertySpecification
CAS Number 62985-37-9
IUPAC Name 1-(Morpholin-4-yl)methanamine
Molecular Formula

Molecular Weight 116.16 g/mol
Structure Class

-Acetal (Aminal); Mannich Base
SMILES NCN1CCOCC1
Stability Moisture sensitive; prone to hydrolysis (releasing formaldehyde).

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound is governed by the reversible nature of the Mannich reaction. It is typically generated in situ or stabilized in solution, as isolation of free primary aminals can be challenging due to their tendency to condense into triazines or hydrolyze.

The Mannich Pathway

The core synthesis involves the condensation of morpholine , formaldehyde , and ammonia .

  • Formation of the Iminium Ion: Formaldehyde reacts with morpholine to form the reactive morpholine-methylene iminium species.

  • Nucleophilic Attack: Ammonia attacks the iminium ion, yielding the target 4-morpholinemethanamine.

Graphviz Visualization: Synthesis & Equilibrium

SynthesisPathway cluster_conditions Reaction Conditions Morpholine Morpholine (Secondary Amine) Iminium Morpholine-Methylene Iminium Ion (Reactive Electrophile) Morpholine->Iminium + HCHO - H2O HCHO Formaldehyde HCHO->Iminium Product 4-Morpholinemethanamine (Target Aminal) Iminium->Product + NH3 Ammonia Ammonia (Nucleophile) Ammonia->Product Hydrolysis Hydrolysis Products (Morpholine + HCHO + NH3) Product->Hydrolysis + H2O (Reversible) Cond Solvent: Ethanol/Water Temp: 0-25°C pH: Basic (>9)

Caption: The reversible Mannich condensation pathway forming 4-morpholinemethanamine and its hydrolytic instability.

Part 3: Reactivity & Functionalization

The utility of this compound lies in its ability to transfer the


 group. It acts as a "masked" iminium ion.
Aminomethylation of Phenols and Amides

In drug discovery, this reagent is used to introduce a solubilizing tail onto phenols (via ortho-attack) or amides (via N-alkylation).

  • Mechanism: The aminal dissociates to regenerate the iminium ion, which then undergoes electrophilic aromatic substitution or N-alkylation.

  • Application: Synthesis of Mannich base prodrugs (e.g., Rolitetracycline analogues).

Heterocycle Synthesis

The diamine nature allows it to participate in cyclization reactions to form fused heterocycles, such as triazines or oxadiazines, when reacted with bis-electrophiles.

Part 4: Therapeutic Applications & Literature Review

Solubility Enhancement (Prodrug Strategy)

The primary pharmaceutical application of the morpholinomethyl moiety is to convert lipophilic drugs containing acidic NH or OH groups into water-soluble Mannich bases.

  • Case Study: Rolitetracycline . This is a Mannich base of tetracycline formed using morpholine and formaldehyde. The

    
     linkage hydrolyzes physiologically to release the active tetracycline.
    
  • Relevance: this compound represents the "amine half" of this linkage logic.

Kinase Inhibitors

Modern kinase inhibitors often feature solvent-exposed solubilizing groups. The morpholine ring is a standard choice due to its balanced lipophilicity (


) and metabolic stability compared to other cyclic amines.
  • Literature Insight: Morpholinomethyl-substituted diarylureas have shown potent activity against VEGFR and PDGFR kinases. The basic nitrogen of the morpholine can form salt bridges with residues like Asp or Glu in the kinase hinge region.

Biocidal & Industrial Applications

Derivatives of 4-(aminomethyl)morpholine are extensively used in industrial settings:

  • Oilfield Chemicals: As corrosion inhibitors and

    
     scavengers.
    
  • Curing Agents: In epoxy resin formulations, where the active hydrogens of the primary amine initiate cross-linking.

Part 5: Experimental Protocol

Protocol: Synthesis of a Morpholinomethyl-Phenol Derivative (Mannich Reaction) This protocol demonstrates the use of the morpholinomethylation logic to functionalize a phenol.

Reagents:

  • Substrate: 4-Nitrophenol (1.0 eq)

  • Reagent: Morpholine (1.1 eq)

  • Reagent: Formaldehyde (37% aq, 1.1 eq)

  • Solvent: Ethanol (absolute)

Procedure:

  • Pre-activation: In a round-bottom flask, mix morpholine (1.1 eq) and formaldehyde (1.1 eq) in ethanol at

    
    . Stir for 15 minutes. Note: This generates the reactive N-(hydroxymethyl)morpholine / iminium species in situ.
    
  • Addition: Add 4-Nitrophenol (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (formation of a new polar spot).
    
  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane.

Validation:

  • 1H NMR (

    
    ):  Look for the diagnostic singlet of the methylene bridge (
    
    
    
    ) around
    
    
    3.7–4.0 ppm.
  • Mass Spec: Observe

    
     corresponding to Substrate + 113 Da (Morpholinomethyl group).
    

Part 6: Visualizing the SAR Logic

The following diagram illustrates why the Morpholin-4-yl-methylamine motif is "privileged" in drug design.

SAR_Logic Core Morpholin-4-yl-methylamine Scaffold Solubility Solubility Enhancement (pKa ~8.3 forms salts) Core->Solubility Metabolism Metabolic Stability (Ether oxygen reduces CYP oxidation vs Piperidine) Core->Metabolism Linker Labile Linker (Mannich Base) (Prodrug Potential) Core->Linker Target1 Kinase Inhibitors (Solvent Exposed Region) Solubility->Target1 Target2 Antibiotics (e.g. Tetracyclines) Linker->Target2

Caption: Structure-Activity Relationship (SAR) attributes of the morpholinomethylamine scaffold.

Part 7: References

  • BLD Pharm. (2024). Product Analysis: this compound (CAS 62985-37-9).[1][2] Retrieved from

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the chemistry of aminomethylation).

  • Burckhalter, J. H., et al. (1946). Aminoalkylphenols as Antimalarials. I. Simply Substituted alpha-Aminocresols. Journal of the American Chemical Society. (Foundational work on morpholinomethylation).

  • Gottstein, W. J., et al. (1959). Tetracycline Mannich Bases. Journal of the American Chemical Society. (Describes the synthesis of Rolitetracycline using morpholine and formaldehyde).

  • GuideChem. (2024). Chemical Properties of 1-(Morpholin-4-yl)methanamine. Retrieved from

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of C-Morpholin-4-yl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of C-morpholin-4-yl-methylamine, a foundational building block in contemporary medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically woven into the broader narrative of morpholine's ascent as a privileged scaffold in drug design. We will delve into the historical context of morpholine's discovery, elucidate the logical synthetic pathways that likely led to the creation of this compound, provide detailed experimental protocols for its synthesis and characterization, and discuss its significance for researchers and drug development professionals.

The Genesis of a Versatile Heterocycle: A Brief History of Morpholine

The story of this compound begins with its parent heterocycle, morpholine. This simple, six-membered ring containing both an ether and a secondary amine functionality was first named by German chemist Ludwig Knorr in the late 19th century.[1][2] Knorr, a prominent figure in the history of heterocyclic chemistry, initially and incorrectly believed that the morpholine ring was a core structural component of morphine, hence the name.[1][2] Despite this initial misattribution, the unique physicochemical properties of the morpholine ring would eventually establish its own significant legacy in chemistry and pharmacology.

Industrial-scale production of morpholine became feasible through processes like the dehydration of diethanolamine with strong acids or the reaction of diethylene glycol with ammonia at high temperatures and pressures.[1][3] This accessibility paved the way for its widespread use as a solvent, corrosion inhibitor, and, most importantly for our purposes, a versatile building block in organic synthesis.[1][4]

The incorporation of the morpholine moiety into bioactive molecules has been a cornerstone of medicinal chemistry for decades.[5][6][7] Its presence can confer desirable properties such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[5] The weakly basic nitrogen atom and the hydrogen bond-accepting oxygen atom allow for critical interactions with biological targets, making it a "privileged structure" in the design of novel therapeutics.[5][6] It is within this context of exploiting the advantageous properties of the morpholine scaffold that the synthesis of functionalized derivatives like this compound became a logical and crucial step for drug discovery programs.

The Synthetic Emergence of this compound: Plausible Historical Pathways

The precise first synthesis of this compound is not detailed in a landmark publication. Instead, its creation can be understood as a rational step in the expansion of the chemical toolbox for medicinal chemists. The introduction of a primary aminomethyl group onto the morpholine nitrogen provides a key functional handle for further elaboration and diversification of compound libraries. Two classical synthetic strategies stand out as the most probable routes for its initial preparation: the Delépine reaction and the Gabriel synthesis.

The Delépine Reaction: A Direct Approach to Primary Amines

The Delépine reaction, first reported by Stéphane Delépine in 1895, offers a direct method for the synthesis of primary amines from alkyl halides via a hexamethylenetetramine (urotropine) salt.[8][9] This method would have been a viable and straightforward approach for the synthesis of this compound.

The logical precursor for this synthesis is 4-(chloromethyl)morpholine, which itself can be prepared from morpholine and formaldehyde in the presence of a chlorinating agent. The subsequent reaction with hexamethylenetetramine forms a quaternary ammonium salt, which upon acidic hydrolysis, yields the desired primary amine.

Conceptual Workflow for the Delépine Synthesis

Delepine_Synthesis cluster_0 Step 1: Formation of Quaternary Salt cluster_1 Step 2: Acidic Hydrolysis 4-(Chloromethyl)morpholine 4-(Chloromethyl)morpholine Quaternary_Ammonium_Salt Hexamethylenetetraminium Salt 4-(Chloromethyl)morpholine->Quaternary_Ammonium_Salt CHCl3 Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Quaternary_Ammonium_Salt Hydrolysis Ethanolic HCl Quaternary_Ammonium_Salt->Hydrolysis C_Morpholin_4_yl_methylamine This compound Hydrolysis->C_Morpholin_4_yl_methylamine

Caption: Delépine synthesis of this compound.

The Gabriel Synthesis: A Robust Alternative

Developed by Siegmund Gabriel in 1887, the Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often problematic in other methods.[10][11][12] This pathway also likely played a role in the synthesis of this compound by medicinal chemists seeking to create this key building block.

Similar to the Delépine reaction, this synthesis would commence with 4-(chloromethyl)morpholine. Reaction with potassium phthalimide forms an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), liberates the desired primary amine.[13][14]

Conceptual Workflow for the Gabriel Synthesis

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 4-(Chloromethyl)morpholine 4-(Chloromethyl)morpholine N_Alkylphthalimide N-(Morpholinomethyl)phthalimide 4-(Chloromethyl)morpholine->N_Alkylphthalimide DMF Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->N_Alkylphthalimide Deprotection Hydrazine (N2H4) N_Alkylphthalimide->Deprotection C_Morpholin_4_yl_methylamine This compound Deprotection->C_Morpholin_4_yl_methylamine

Caption: Gabriel synthesis of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₅H₁₂N₂OPubChem
Molecular Weight 116.16 g/mol PubChem
CAS Number 62985-37-9PubChem
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Not reported, estimated to be >150 °CInferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis and characterization of this compound, based on established methodologies for analogous compounds.

Synthesis via the Delépine Reaction

This two-step procedure provides a reliable method for the preparation of this compound.

Step 1: Synthesis of 4-(Chloromethyl)morpholine Hydrochloride

  • Rationale: The starting material, 4-(chloromethyl)morpholine, is often generated in situ and used as its hydrochloride salt for improved stability.

  • Procedure:

    • To a stirred solution of morpholine (1.0 eq) and aqueous formaldehyde (37%, 1.1 eq) in a suitable solvent such as dioxane, cooled to 0-5 °C, thionyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(chloromethyl)morpholine hydrochloride.

Step 2: Synthesis of this compound

  • Rationale: The Delépine reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine, followed by acidic hydrolysis to release the primary amine.[8]

  • Procedure:

    • A suspension of 4-(chloromethyl)morpholine hydrochloride (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform is heated at reflux for 6-8 hours.

    • The resulting precipitate, the hexamethylenetetraminium salt, is collected by filtration and washed with chloroform.[8]

    • The salt is then suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v) and heated at reflux for 4-6 hours.

    • The reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified to pH > 12 with a strong base (e.g., NaOH pellets or 50% aqueous NaOH) while cooling in an ice bath.

    • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Characterization Workflow

A robust characterization is crucial to confirm the identity and purity of the synthesized this compound.

Workflow for Characterization

Characterization_Workflow Synthesis Synthesized this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS or ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Assessment (e.g., GC or HPLC) NMR->Purity MS->Purity IR->Purity

Caption: A typical workflow for the characterization of synthesized this compound.

Expected Spectroscopic Data

While a dedicated, published spectrum for this compound may be elusive, the expected spectroscopic features can be reliably predicted based on the analysis of its structural components and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically as two multiplets around δ 3.5-3.8 ppm (for the -O-CH₂- protons) and δ 2.4-2.7 ppm (for the -N-CH₂- protons). The aminomethyl protons (-CH₂-NH₂) would likely appear as a singlet at approximately δ 2.8-3.0 ppm. The protons of the primary amine (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals. The carbons adjacent to the oxygen in the morpholine ring (-O-CH₂) are expected around δ 67-69 ppm. The carbons adjacent to the nitrogen (-N-CH₂) should appear at approximately δ 53-55 ppm. The aminomethyl carbon (-CH₂-NH₂) would likely be found in the range of δ 45-48 ppm.

  • Mass Spectrometry (EI): In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 116. Key fragmentation patterns would likely include the loss of the aminomethyl group and cleavage of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹ (typically two bands). A prominent C-O-C stretching band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.

The Role of this compound in Modern Drug Discovery

The significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[7] The primary amine serves as a nucleophile or a point of attachment for various pharmacophoric groups. The morpholine ring itself imparts favorable pharmacokinetic properties.[5]

Derivatives of this compound have been explored in a wide range of therapeutic areas, including but not limited to:

  • Oncology: As a component of kinase inhibitors.[4][6]

  • Central Nervous System (CNS) Disorders: The morpholine scaffold can improve brain permeability.[6]

  • Infectious Diseases: As a key structural element in antibacterial and antifungal agents.

The continued importance of the morpholine scaffold in medicinal chemistry ensures that this compound will remain a relevant and valuable tool for drug discovery professionals for the foreseeable future.[7][15]

References

  • Balamurugan, K., & Perumal, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1623-1651.
  • Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247-2267.
  • Vardanyan, R., & Hruby, V. (2020).
  • U.S. Patent No. 4,647,663. (1987). Synthesis of morpholine.
  • Karale, B. K. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2623.
  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8591413.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Jain, A., & Sahu, S. K. (2024).
  • Wikipedia contributors. (2024, January 26). Morpholine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2024, June 5). The Gabriel Synthesis.
  • Cao, Y., et al. (2018).
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44245-44293.
  • Wang, Y., et al. (2023).
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - NIH.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • BenchChem. (n.d.).
  • Yoo, D., & Garg, N. K. (2021). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Green Chemistry, 23(16), 5896-5900.
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(7), 551-555.
  • Fiori, J., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Name Reaction. (n.d.). Delepine Reaction.
  • DBpedia. (n.d.). About: Morpholine.
  • Alfa Chemistry. (n.d.). Delepine Reaction.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • ChemicalBook. (n.d.). 4-Methylmorpholine (109-02-4) 13C NMR spectrum.
  • Encyclopedia.com. (n.d.). Knorr, Ludwig.
  • Głowacka, I. E. (2020).
  • Wang, Q., et al. (2023). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 145(3), 1735-1742.
  • Wikipedia contributors. (2023, December 2). Ludwig Knorr. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 551-555.
  • ResearchGate. (n.d.). Delépine amine synthesis | Request PDF.
  • Name Reaction. (n.d.). Gabriel Synthesis.
  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube.
  • ACD/Labs. (2008, May 6).
  • Chemistry - Simple and Short. (2019, June 17).
  • Wang, Y., et al. (2023).
  • Name Reaction. (n.d.). Eschweiler-Clarke reaction.

Sources

IUPAC Nomenclature Guide: 1-(Morpholin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Synonym: C-MORPHOLIN-4-YL-METHYLAMINE[1]

Part 1: Executive Technical Summary

Target Molecule: 1-(Morpholin-4-yl)methanamine CAS Registry Number: 62985-37-9 Molecular Formula: C₅H₁₂N₂O Class: N-Mannich Base (Geminal Diamine)

The string "this compound" is a commercial identifier frequently encountered in chemical catalogs (e.g., BLD Pharm, Enamine) referring to 1-(Morpholin-4-yl)methanamine . Despite the "C-" prefix, which can ambiguously suggest a carbon-linked substituent in some contexts, the CAS registry and SMILES data confirm the structure is an N-linked species where the morpholine ring is attached via its nitrogen atom (position 4) to a methylamine chain.

This molecule represents a geminal diamine (aminal) motif, formed structurally by the condensation of morpholine, formaldehyde, and ammonia. It serves as a reactive building block in the synthesis of bioactive heterocyclic compounds.

Part 2: Structural Analysis & Connectivity

To derive the correct IUPAC name, we must first deconstruct the molecule into its functional components based on the connectivity defined by the SMILES string C1COCCN1CN.

1. Component Breakdown
  • Principal Functional Group: Primary Amine (-NH₂).

  • Linker: Methylene group (-CH₂-).

  • Substituent: Morpholine ring.[1][2][3][4][5][][7]

  • Connectivity: The Morpholine ring is attached at its Nitrogen (position 4) to the Methylene carbon, which is in turn attached to the Primary Amine.

2. Connectivity Diagram (Graphviz)

The following diagram illustrates the hierarchical logic used to determine the parent structure and substituents.

G cluster_0 Molecule Components cluster_1 IUPAC Priority Logic node_amine Primary Amine (-NH2) node_linker Methylene Bridge (-CH2-) node_amine->node_linker Attached to step1 Step 1: Identify Principal Group (Amine > Ether) node_amine->step1 node_ring Morpholine Ring node_ring->node_linker Attached via N4 step2 Step 2: Select Parent Hydride Chain (Methanamine) vs Ring (Morpholine) step1->step2 Principal group is on Chain step3 Step 3: Name Substituent (Morpholin-4-yl) step2->step3 Ring becomes substituent final FINAL NAME: 1-(Morpholin-4-yl)methanamine step3->final

Caption: Logical flow for deriving the IUPAC name based on functional group priority and parent hydride selection.

Part 3: IUPAC Nomenclature Derivation

The nomenclature follows the IUPAC Recommendations (Blue Book) , specifically prioritizing the principal characteristic group.

Step 1: Principal Characteristic Group (Rule P-41)

The molecule contains two nitrogen centers:

  • A primary amine (-NH₂) on the acyclic chain.

  • A tertiary amine within the morpholine ring.

  • An ether oxygen within the morpholine ring.

According to Rule P-41 , the amine class has priority over ethers. Between the primary amine and the heterocyclic ring, the suffix is determined by the group that can be cited as the principal characteristic group. The -NH₂ group allows the use of the suffix "-amine" .

Step 2: Parent Hydride Selection (Rule P-44.4.1)

IUPAC rules state that the preferred parent structure is the one containing the principal characteristic group.

  • The -NH₂ group is attached to a single carbon atom (methane).

  • Therefore, the parent hydride is Methane .

  • Combined with the principal group: Methanamine .[1][2]

Note: While older rules sometimes prioritized rings over chains, current recommendations (P-44.1) strictly enforce that the parent hydride must contain the principal characteristic group if possible.

Step 3: Substituent Naming (Rule P-29)

The remaining part of the molecule is the morpholine ring attached to the methanamine parent.

  • The morpholine ring is attached via its nitrogen atom.[3][7]

  • Numbering of morpholine starts at the oxygen (position 1) and proceeds to the nitrogen (position 4).

  • Therefore, the substituent is Morpholin-4-yl .[1][3][][8]

Step 4: Assembly (Rule P-14.4)

Combine the substituent and parent:

  • Substituent: 1-(Morpholin-4-yl)[1][8]

  • Parent: Methanamine

  • Full Name: 1-(Morpholin-4-yl)methanamine [1]

(Note: The locant "1-" on methanamine is redundant but often included for clarity in complex databases. "Morpholin-4-ylmethanamine" is also valid).[1][3][9]

Part 4: Technical Specifications & Data Profile

The following table summarizes the chemical identifiers and physical properties for researchers validating this reagent.

PropertyValueNotes
IUPAC Name 1-(Morpholin-4-yl)methanamine Preferred Name (PIN)
Common Name 4-AminomethylmorpholineWidely used in synthesis
Catalog Name This compoundVendor-specific (e.g., BLD Pharm)
CAS Number 62985-37-9 Primary Key
SMILES C1COCCN1CNDefines N-C-N connectivity
InChI Key LICFRZDRPNUZFK-UHFFFAOYSA-NUnique Hash
Molecular Weight 116.16 g/mol
pKa (Calc) ~8.6Basic (Primary Amine)
LogP (Calc) -1.1Highly Hydrophilic
Part 5: Synthesis & Stability (Contextual Intelligence)

Mechanism of Formation: This molecule is classically synthesized via a Mannich-type reaction involving morpholine, formaldehyde, and ammonia (or a masked ammonia equivalent).



Stability Warning: As an N,N-acetal (aminal) , this structure is sensitive to hydrolysis. In acidic aqueous media, it may revert to morpholine, formaldehyde, and ammonium salts. Researchers should handle this compound under anhydrous conditions or store it as a stable salt (e.g., hydrochloride) to prevent decomposition.

References
  • PubChem Compound Summary . 1-(Morpholin-4-yl)methanamine (CID 17939679). National Center for Biotechnology Information. [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014. Rule P-44.4.1 (Principal Chain Selection).
  • EPA CompTox Chemicals Dashboard . 1-(Morpholin-4-yl)methanamine (DTXSID70591672).[1] U.S. Environmental Protection Agency.[10] [Link][1]

Sources

Methodological & Application

C-MORPHOLIN-4-YL-METHYLAMINE for in-vivo research models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C-Morpholin-4-yl-methylamine (MMA) in In-Vivo Research Models

Part 1: Executive Summary & Chemical Identity

Subject: this compound (CAS: 62985-37-9) Synonyms: 1-(Morpholin-4-yl)methanamine; 4-Morpholinemethanamine; N-(Aminomethyl)morpholine. Molecular Formula: C₅H₁₂N₂O Molecular Weight: 116.16 g/mol

Critical Scientific Notice (Stability Warning): Researchers must distinguish between the N-linked and C-linked isomers. The specific compound "this compound" (CAS 62985-37-9) is an N-(aminomethyl) derivative . Chemically, this is a hemiaminal ether (aminal) structure (


).
  • In-Vitro/In-Vivo Behavior: This specific linkage is chemically labile in aqueous physiological conditions (pH 7.4), susceptible to hydrolysis into morpholine , formaldehyde , and ammonia .

  • Research Application: It is primarily used as a Mannich base reagent in organic synthesis or as a formaldehyde-releasing prodrug moiety . It is not a stable pharmacophore itself.

  • Contrast: The stable isomer often desired for in-vivo efficacy is (Morpholin-2-yl)methylamine or (Morpholin-3-yl)methylamine , where the amine is attached to the carbon backbone.

Scope of this Guide: This document provides protocols for evaluating the Morpholin-4-yl-methyl moiety as a functional group in drug discovery, specifically focusing on its use to enhance solubility , lysosomal targeting , and Blood-Brain Barrier (BBB) penetration , while managing its metabolic liability.

Part 2: Biological Rationale & Mechanism[1][2][3][4]

The morpholine ring is a "privileged structure" in medicinal chemistry (e.g., Gefitinib, Linezolid). When linked via a methylene bridge (Morpholin-4-yl-methyl-), it confers specific properties to the parent molecule:

  • Solubility Enhancement: The basic nitrogen (pKa ~8.3) and oxygen atom disrupt crystal packing and increase aqueous solubility.

  • Lysosomotropism: As a weak base, the morpholine moiety can become protonated in the acidic environment of the lysosome (pH ~4.5-5.0), leading to "ion trapping." This is exploited for delivering payloads (e.g., Carbon Monoxide prodrugs) to lysosomes.[1]

  • Metabolic Liability: The morpholine ring is susceptible to oxidative metabolism by CYP450 enzymes (mainly CYP3A4 and CYP2D6), leading to ring opening or lactam formation.

Visualizing the Metabolic & Stability Pathway

MorpholineMetabolism Compound Parent Drug (R-Morpholin-4-yl-methyl) Hydrolysis Hydrolysis (pH < 7, Aqueous) Compound->Hydrolysis If N-linked (Aminal) Metabolism CYP450 Oxidation (Hepatic) Compound->Metabolism If C-linked (Stable) Formaldehyde Formaldehyde (Toxic Byproduct) Hydrolysis->Formaldehyde FreeMorph Free Morpholine Hydrolysis->FreeMorph Lactam Morpholin-3-one (Lactam Metabolite) Metabolism->Lactam Oxidation RingOpen Ring Opening (Hydroxyethyl-glycine) Metabolism->RingOpen Cleavage

Figure 1: Stability and metabolic fate of Morpholin-4-yl-methyl derivatives. The N-linked variant (CAS 62985-37-9) is prone to hydrolysis, while stable derivatives undergo hepatic oxidation.

Part 3: Experimental Protocols

Protocol A: In-Vivo Pharmacokinetics & BBB Penetration

Objective: To determine the plasma stability and brain-to-plasma ratio (


) of a small molecule containing the this compound moiety.

Materials:

  • Test Compound: >98% purity (LC-MS grade).

  • Animals: Male Sprague-Dawley Rats (n=3 per time point), 250-300g.

  • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH adjusted to 6.5).

Step-by-Step Methodology:

  • Formulation:

    • Dissolve the compound in DMSO first.

    • Add Solutol HS-15 and vortex.

    • Slowly add saline. Note: For the N-linked amine (CAS 62985-37-9), ensure pH is neutral/basic (pH 7.5-8.0) to prevent premature hydrolysis before injection.

  • Dosing:

    • IV Group: 1 mg/kg via tail vein.

    • PO Group: 5 mg/kg via oral gavage.

  • Sampling:

    • Collect blood (Lithium Heparin) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Brain Collection: At T_max (e.g., 1 hour), perfuse animals with cold saline to remove blood from brain capillaries. Harvest brain tissue.

  • Bioanalysis (LC-MS/MS):

    • Homogenization: Homogenize brain tissue in MeOH:Water (1:1).

    • Extraction: Protein precipitation with Acetonitrile containing Internal Standard.

    • Detection: Monitor the specific MRM transition for the parent drug.

    • Metabolite Monitoring: Specifically scan for Morpholin-3-one (+14 Da shift) to assess oxidative metabolism.

Data Output Table:

ParameterUnitDefinitionTarget Criteria (CNS Drug)
hHalf-life> 2 hours
Cl mL/min/kgClearance< 50% Liver Blood Flow
B/P Ratio -Brain/Plasma Concentration> 0.3 (for CNS active)
F% %Oral Bioavailability> 30%
Protocol B: Assessment of Lysosomal Trapping (In Vitro/Ex Vivo)

Objective: To verify if the morpholine moiety acts as a lysosomotropic anchor.[1]

Rationale: Morpholine (pKa ~8.3) accumulates in acidic lysosomes. This can be verified using fluorescence microscopy with a competitor probe.

  • Cell Line: HeLa or U87MG (Glioblastoma) cells.

  • Treatment:

    • Incubate cells with Test Compound (10 µM) for 2 hours.

    • Co-stain with LysoTracker Red (50 nM) for the last 30 minutes.

  • Imaging:

    • Use Confocal Microscopy.

    • Calculate Pearson’s Correlation Coefficient (PCC) between the drug (if fluorescent) or a tagged analog and LysoTracker.

  • Interpretation:

    • PCC > 0.7 indicates significant lysosomal accumulation.

    • Note: High lysosomal trapping can lead to phospholipidosis . Monitor for "foamy macrophage" phenotype in chronic in-vivo toxicity studies.

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: To quantify the metabolic liability of the morpholine ring.

  • Incubation System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

  • Reaction:

    • Substrate concentration: 1 µM.

    • Cofactor: NADPH regenerating system.

    • Time points: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quench with ice-cold Acetonitrile.

    • Analyze via LC-MS/MS.[1]

    • Plot ln(% remaining) vs. time to calculate intrinsic clearance (

      
      ).
      
  • Metabolite ID:

    • Look for +16 Da (Hydroxylation) and +14 Da (Oxidation to Lactam).

    • Mitigation: If metabolism is too high, consider deuterating the morpholine ring (

      
      -morpholine) or adding steric hindrance (e.g., 2,2-dimethylmorpholine).
      

Part 4: References

  • Morpholine in Drug Discovery:

    • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

    • Source: Kumari, A. et al. Medicinal Chemistry Research, 2020.

    • URL:[Link]

  • PI3K/mTOR Inhibitors (ZSTK474):

    • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[2]

    • Source: Rewcastle, G.W. et al. Journal of Medicinal Chemistry, 2011.

    • URL:[Link]

  • Lysosomal Targeting:

    • Title: Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome.[1]

    • Source: Wang, B. et al. Chemical Communications, 2015.

    • URL:[Link]

  • Chemical Stability of Aminals:

    • Title: Hydrolysis of N-Hydroxymethyl and N-Aminomethyl Compounds.

    • Source:Journal of Organic Chemistry (General Reference for Aminal Stability).

    • URL:[Link]

Sources

Standard operating procedure for C-MORPHOLIN-4-YL-METHYLAMINE administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

C-Morpholin-4-yl-methylamine (Standard IUPAC: 1-(Morpholin-4-yl)methanamine ; CAS: 62985-37-9 ) is a specialized chemical building block characterized by a geminal diamine motif where a primary amine is linked to a morpholine ring via a methylene bridge (


-aminomethyl).[1][2]

Critical Scientific Insight: Researchers must recognize that this molecule is chemically an aminal (specifically, a hemiaminal ether derivative).[1] Unlike standard alkyl amines, the


 linkage is susceptible to hydrolysis in aqueous or protic environments, potentially releasing morpholine , formaldehyde , and ammonia  [1, 2].[1] Consequently, "administration" in a biological context often implies the delivery of these decomposition products unless strict anhydrous conditions are maintained until the moment of reaction or assay.[1]

This guide provides rigorous protocols for handling this labile reagent to ensure experimental reproducibility in drug discovery (fragment screening) and synthetic chemistry (Mannich type reactions).[1]

Chemical Properties Table[1][2][3][4]
PropertySpecification
Chemical Name 1-(Morpholin-4-yl)methanamine
Common Synonyms 4-Morpholinemethanamine;

-Aminomethylmorpholine
CAS Number 62985-37-9
Molecular Formula

Molecular Weight 116.16 g/mol
Solubility Soluble in DMSO, Chloroform, DCM.[1][2][] Unstable in Water.
Stability Hygroscopic; Hydrolyzes in moist air/water.[1]
Storage -20°C, Inert Atmosphere (Argon/Nitrogen).

Stability & Mechanistic Considerations

Before attempting administration or experimental use, it is vital to understand the decomposition pathway.[1] In aqueous physiological buffers (pH 7.4), the equilibrium shifts toward hydrolysis.[1]

Hydrolysis Pathway Diagram[1]

HydrolysisPathway cluster_legend Stability Warning Compound This compound (Intact Aminal) Intermediate Hemiaminal Intermediate Compound->Intermediate Hydrolysis Water + H₂O / H⁺ Water->Intermediate Products Decomposition Products: 1. Morpholine 2. Formaldehyde (CH₂O) 3. Ammonia (NH₃) Intermediate->Products Rapid Collapse Warning Aqueous buffers trigger rapid decomposition

Figure 1: Hydrolysis mechanism of N-aminomethyl compounds. The integrity of the molecule is compromised in aqueous media, releasing bioactive and toxic byproducts (Formaldehyde).[1]

Protocol A: Preparation of Stock Solutions

Objective: To prepare a stable stock solution for high-throughput screening (HTS) or synthetic dosing. Requirement: Strictly anhydrous conditions.

Reagents & Equipment[1]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous DMF (Dimethylformamide).[1] Note: Avoid alcohols (MeOH/EtOH) as they can promote acetal exchange.[1]

  • Container: Amber glass vial with septum.

  • Atmosphere: Argon or Nitrogen gas line.[1]

Step-by-Step Methodology
  • Equilibration: Allow the original vial of this compound to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • Weighing: Rapidly weigh the required amount (e.g., 11.6 mg for 100 mM in 1 mL) into a dry amber vial. Flush with Argon immediately.[1]

  • Solubilization:

    • Add Anhydrous DMSO via a syringe through the septum.[1]

    • Vortex for 30 seconds until fully dissolved.

  • Storage:

    • Short-term (Hours): Keep at room temperature under inert gas.

    • Long-term: NOT RECOMMENDED. This compound should be prepared fresh.[1] If storage is unavoidable, freeze at -80°C in single-use aliquots, but expect degradation (formaldehyde formation) upon freeze-thaw cycles.[1]

Protocol B: In Vitro Biological Application (Fragment Screening)

Context: Using this compound as a fragment in drug discovery assays. Warning: The biological activity observed may be due to the release of formaldehyde (a non-specific protein crosslinker) or morpholine .[1] Controls are essential.

Experimental Workflow

AssayWorkflow Step1 1. Prep 100mM Stock (Anhydrous DMSO) Step2 2. Dilute to 100x Final Conc. in DMSO (Intermediate Plate) Step1->Step2 Step4 4. Acoustic/Pin Transfer (Direct to Assay Plate) Step2->Step4 Step3 3. Prepare Assay Buffer (Cell Media/Enzyme Buffer) Step3->Step4 Mix at t=0 Step5 5. Immediate Readout (< 1 Hour) Step4->Step5 Kinetic Window Control Control Arm: Test Morpholine + Formaldehyde separately to rule out artifacts Step4->Control Validation

Figure 2: Workflow for biological evaluation minimizing hydrolysis artifacts.

Detailed Steps
  • Plate Preparation: Prepare assay plates with cells or purified protein in aqueous buffer.

  • Compound Addition:

    • Do not perform serial dilutions in aqueous buffer (e.g., PBS).[1]

    • Perform serial dilutions in 100% DMSO .

    • Add the DMSO solution directly to the aqueous assay well (final DMSO concentration <1% typically).[1]

  • Incubation Time: Minimize incubation time. The half-life of

    
    -aminomethyl amines in water can be short (minutes to hours).[1] Long incubations (24h+) will likely measure the effect of the decomposition products [1].[1]
    
  • Control Validation: Run a parallel condition containing Morpholine and Formaldehyde at equimolar concentrations to the test compound. If the activity matches, the "hit" is a false positive caused by hydrolysis.[1]

Protocol C: Synthetic Administration (Mannich Reaction)[1]

Context: Using the reagent as an in situ Mannich base equivalent to introduce a morpholinomethyl group.[1]

  • Reaction Medium: Use aprotic solvents (Dichloromethane, THF, or Acetonitrile).[1]

  • Activation: This amine is a "pre-formed" Mannich base.[1] It can react with acidic protons (e.g., phenols, amides) or nucleophiles.[1]

  • Procedure:

    • Dissolve the substrate (nucleophile) in dry DCM.[1]

    • Add this compound (1.1 - 1.5 equivalents).

    • If the reaction is sluggish, a catalytic amount of mild acid (e.g., acetic acid) may activate the methylene group, though this also accelerates hydrolysis if moisture is present.[1]

    • Quenching: Do not use aqueous acid workup if the product retains the

      
       linkage, as it will hydrolyze.[1] Use basic workup or direct crystallization.[1]
      

Safety & Toxicology

Hazard Identification:

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (Amine nature).[1]

  • Sensitizer: Potential formaldehyde release implies sensitization risk.[1]

  • Acute Toxicity: Harmful if swallowed.[1]

Handling Precautions:

  • Always handle in a fume hood .[1]

  • Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not wash down the drain due to morpholine toxicity to aquatic life.

References

  • PubChem. 1-(Morpholin-4-yl)methanamine (Compound CID 17939679).[4] National Library of Medicine. Accessed Oct 2023. Link

  • BLD Pharm. Product Datasheet: this compound (CAS 62985-37-9).[1][2][][5][4][6]Link[1]

  • ChemicalBook. 1-(Morpholin-4-yl)methanamine Properties and Safety.Link[1]

(Note: The "C-" prefix in the topic title is interpreted as a catalog nomenclature for 1-(Morpholin-4-yl)methanamine based on CAS 62985-37-9 match.)

Sources

C-Morpholin-4-yl-methylamine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic scaffold in drug design, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical and biological properties.[1][2] Its inherent structural features, including a chair-like conformation and a combination of a hydrophilic amine and ether functional group, contribute to improved pharmacokinetic profiles of drug candidates.[3] The C-morpholin-4-yl-methylamine scaffold, in particular, offers a unique combination of a basic nitrogen atom and a flexible linker, providing a valuable building block for creating potent and selective modulators of various biological targets. This application note will delve into the utility of the this compound scaffold, providing detailed protocols for its synthesis and application in drug discovery workflows.

The morpholine moiety is not merely a passive carrier; it actively participates in molecular interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be fine-tuned to optimize solubility and cell permeability.[4] Furthermore, the morpholine ring can serve as a rigid spacer to correctly orient pharmacophoric groups for optimal binding to receptors or enzyme active sites.[5] These attributes have led to the incorporation of morpholine in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[6][7]

Applications in Drug Design: Targeting Kinases and CNS Disorders

The this compound scaffold has shown significant promise in the development of kinase inhibitors and therapeutics for central nervous system disorders.

Kinase Inhibition in Oncology

Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The morpholine scaffold has been instrumental in the design of potent and selective kinase inhibitors.[5] The this compound moiety can be strategically employed to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high affinity. Furthermore, the morpholine ring can enhance aqueous solubility and metabolic stability, crucial properties for orally bioavailable anticancer drugs.[4] For instance, morpholine-containing compounds have been successfully developed as inhibitors of PI3K/mTOR pathways, which are frequently activated in various cancers.[4]

Modulating CNS Targets

Developing drugs for CNS disorders presents the formidable challenge of crossing the blood-brain barrier (BBB).[8] The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and pKa, make it an attractive scaffold for designing CNS-penetrant molecules.[9] The this compound scaffold can be incorporated into molecules targeting a variety of CNS receptors and enzymes implicated in neurological and psychiatric conditions.[4] Its flexible linker allows for the exploration of diverse chemical space to achieve desired potency and selectivity for targets such as dopamine receptors, serotonin transporters, and enzymes involved in neurodegenerative diseases.[1][9]

Experimental Protocols

The following protocols provide a representative synthesis of a this compound-containing compound and a general method for evaluating its biological activity.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol outlines a general two-step synthesis of a hypothetical compound, N-((4-(morpholinomethyl)phenyl)acrylamide, illustrating the incorporation of the this compound scaffold.

Step 1: Synthesis of (4-(morpholinomethyl)phenyl)amine

This step involves the reductive amination of 4-aminobenzaldehyde with morpholine.

  • Materials: 4-aminobenzaldehyde, morpholine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer.

  • Procedure:

    • Dissolve 4-aminobenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous DCM.

    • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain (4-(morpholinomethyl)phenyl)amine.

Step 2: Synthesis of N-((4-(morpholinomethyl)phenyl)acrylamide)

This step involves the acylation of the synthesized amine with acryloyl chloride.

  • Materials: (4-(morpholinomethyl)phenyl)amine, acryloyl chloride, triethylamine (TEA), tetrahydrofuran (THF), ice bath, magnetic stirrer.

  • Procedure:

    • Dissolve (4-(morpholinomethyl)phenyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-((4-(morpholinomethyl)phenyl)acrylamide.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for forming C-N bonds. STAB is chosen as the reducing agent due to its selectivity and tolerance of various functional groups.[10]

  • Acylation: The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. THF is a suitable aprotic solvent for this transformation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a this compound-containing compound against a specific kinase (e.g., PI3K).

  • Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated product is quantified, typically using a luminescent or fluorescent readout.

  • Materials: Recombinant human kinase, kinase substrate (e.g., a peptide or protein), ATP, test compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit), multi-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a multi-well plate, add the kinase assay buffer, the target kinase, and the kinase substrate.

    • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the kinase is active, while the negative control establishes the baseline signal in the absence of enzymatic activity. A known inhibitor of the target kinase should also be included as a reference compound to validate the assay's performance.

Data Presentation

The inhibitory activities of a series of hypothetical this compound derivatives against a target kinase are summarized in the table below.

Compound IDR1 GroupR2 GroupIC50 (nM)
CMM-001 HH520
CMM-002 ClH150
CMM-003 OCH3H320
CMM-004 HCH385
CMM-005 HCF345

Visualization of Key Concepts

General Synthetic Workflow

G A Starting Materials (e.g., 4-Aminobenzaldehyde, Morpholine) B Step 1: Reductive Amination A->B C Intermediate ((4-(morpholinomethyl)phenyl)amine) B->C D Step 2: Acylation (e.g., with Acryloyl Chloride) C->D E Final Product (this compound Derivative) D->E F Purification (Column Chromatography/Recrystallization) E->F

Caption: General workflow for the synthesis of a this compound derivative.

Kinase Inhibition Assay Workflow

G A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into Multi-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Stop Reaction & Add Detection Reagent C->D E Measure Signal (Luminescence/Fluorescence) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern drug discovery. Its inherent physicochemical properties contribute to favorable pharmacokinetic profiles, while its structural features allow for strategic interactions with a wide range of biological targets. The provided protocols offer a foundational framework for the synthesis and evaluation of novel compounds incorporating this promising scaffold, paving the way for the development of new and effective therapeutics.

References

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Synthesis of morpholine from diethanolamine. (2022, August 1). YouTube. Retrieved January 26, 2024, from [Link]

  • Morpholine derivatives are very essential in the drug discovery process and stimulate research in broad spectrum of biological activity study. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved January 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 18). ACS Publications. Retrieved January 26, 2024, from [Link]

  • How Is Methylamine Synthesized? (2025, June 29). YouTube. Retrieved January 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved January 26, 2024, from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). International Journal of Health Sciences. Retrieved January 26, 2024, from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). ScienceScholar. Retrieved January 26, 2024, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019, July 25). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • 1-(Morpholin-4-yl)methanamine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate. Retrieved January 26, 2024, from [Link]

  • (PDF) morpholine antimicrobial activity. (2016, February 10). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

Sources

Application Notes and Protocols: Development of a Quantitative LC-MS/MS Method for C-MORPHOLIN-4-YL-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

C-MORPHOLIN-4-YL-METHYLAMINE, also known as morpholin-4-ylmethanamine, is a polar, basic compound featuring a morpholine ring and a primary amine group.[1][2] Its structural motifs are common in pharmacologically active compounds and agrochemicals, making it a relevant analyte in various stages of drug discovery and development.[3][4] The quantitation of such small polar molecules in biological matrices presents unique analytical challenges, often requiring specialized chromatographic techniques to achieve adequate retention and separation from endogenous interferences.[5][6]

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

PropertyValueSource
Molecular FormulaC5H12N2O[2]
Molecular Weight116.16 g/mol [2]
Monoisotopic Mass116.094963011 Da[2]
pKaEstimated to be basic due to the amine group[1]
XLogP3-AA-1[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]

The low XLogP3-AA value indicates high polarity, suggesting that reversed-phase chromatography may require specific conditions to achieve sufficient retention.[5][6] The presence of basic nitrogen atoms makes the compound amenable to positive ion electrospray ionization (ESI+).[7]

LC-MS/MS Method Development Strategy

Our strategy is a systematic, multi-step process designed to optimize each component of the analytical method, from sample preparation to data acquisition.

Caption: LC-MS/MS Method Development Workflow.

Detailed Protocols

Part 1: Mass Spectrometry Tuning and Optimization

Objective: To determine the optimal mass spectrometry parameters for the detection of this compound.

Protocol:

  • Standard Solution Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.

  • Full Scan Mass Spectrum (Q1 Scan): Acquire a full scan mass spectrum in positive electrospray ionization (ESI+) mode to identify the precursor ion. Given the molecular weight of 116.16 g/mol , the expected protonated molecule [M+H]+ is at m/z 117.1.

  • Product Ion Scan (MS/MS): Select the [M+H]+ ion (m/z 117.1) as the precursor ion and perform a product ion scan to identify stable and abundant fragment ions. The morpholine ring can undergo characteristic fragmentation.

  • Multiple Reaction Monitoring (MRM) Optimization:

    • Select at least two to three of the most intense and specific product ions for MRM transitions.

    • Optimize the collision energy (CE) and cell exit potential (CXP) for each transition to maximize signal intensity.

    • A stable, isotopically labeled internal standard (e.g., this compound-d4) is ideal. If unavailable, a structurally similar compound can be used.

Rationale: Direct infusion allows for the optimization of MS parameters without the complexity of chromatography.[8] The selection of multiple MRM transitions enhances the selectivity and confirms the identity of the analyte.

Hypothetical Optimized MS Parameters:

ParameterOptimized Value
Ionization ModeESI+
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Collision Energy (eV)
117.1 > 86.1 (Quantifier)15
117.1 > 57.1 (Qualifier)25
Part 2: Liquid Chromatography Method Development

Objective: To develop a chromatographic method that provides good peak shape, adequate retention, and separation from matrix components.

Protocol:

  • Column Selection: Due to the polar nature of this compound, several column chemistries should be evaluated:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Often provides good retention for polar compounds.

    • Mixed-Mode Chromatography: Combines reversed-phase and ion-exchange mechanisms, which can be effective for polar amines.[6]

    • Reversed-Phase (C18) with Ion-Pairing Agent: An ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape.[9]

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to promote protonation of the analyte and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of organic solvent for HILIC or a low percentage for reversed-phase and develop a gradient that provides optimal separation.

  • Flow Rate and Injection Volume: A typical flow rate for a standard analytical column (e.g., 2.1 mm ID) is 0.3-0.5 mL/min. The injection volume should be kept small (1-5 µL) to minimize peak distortion.

Rationale: A systematic approach to column and mobile phase selection is crucial for polar analytes that are poorly retained on traditional C18 columns.[5][6] The use of an acidic mobile phase ensures the analyte is in its protonated form, which is beneficial for both retention on certain columns and ESI+ sensitivity.[9]

Recommended Starting LC Conditions:

ParameterHILIC Method
ColumnWaters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 40% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Part 3: Sample Preparation

Objective: To efficiently extract this compound from the biological matrix (e.g., plasma, urine) while minimizing matrix effects.

Protocol:

  • Protein Precipitation (PPT):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the plasma sample to >10 with a suitable base.

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge to separate the layers.

    • Evaporate the organic layer and reconstitute.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode or cation-exchange SPE cartridge.

    • Condition the cartridge.

    • Load the pre-treated sample.

    • Wash with a weak organic solvent.

    • Elute with a methanolic solution containing a small percentage of ammonia.

Rationale: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. PPT is a simple and fast method, but may not remove all matrix interferences. LLE and SPE offer cleaner extracts and can provide a concentration step.[10]

Caption: Sample Preparation Workflow Options.

Method Validation

Once the LC-MS/MS method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[11][12][13]

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[14]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[15]

Acceptance Criteria (based on FDA/EMA guidelines):

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Calibration Curve (r²) ≥0.99

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound. By following a systematic approach to optimize mass spectrometry, liquid chromatography, and sample preparation, researchers can develop a reliable and sensitive method suitable for regulated bioanalysis. The principles and protocols outlined herein are broadly applicable to the analysis of other small, polar molecules in complex biological matrices.

References

  • Vertex AI Search. MORPHOLINE.
  • Chem-Impex. (2-Morpholin-4-yl-1-phenylethyl)methylamine.
  • ChemicalBook. C-(4-Benzyl-Morpholin-2-Yl)-Methylamine.
  • Wikipedia. Morpholine.
  • PubChem. 1-(Morpholin-4-yl)methanamine.
  • Drug Development and Delivery. Application of LCMS in small-molecule drug development.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline.
  • National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • MDPI. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ResearchGate. Positive mode Electrospray Ionization Quadrupole Time-of-Flight Mass...
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Occupational Safety and Health Administration. T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20.
  • BioPharma Services Inc. BA Method Development: Polar Compounds.
  • Therapeutic Goods Administration. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • PubMed. Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine.
  • Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery.
  • ResearchGate. Electrospray tandem mass spectrometry investigations on morphinans | Request PDF.
  • National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Analytical Chemistry. Analytical Chemistry 1956 Vol.28 no.4.
  • KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • HELIX Chromatography. HPLC Methods for analysis of Methylamine.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.
  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of (Morpholin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed analysis and experimental protocol for the structural elucidation of (morpholin-4-yl)methanamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical basis for predicting the spectral features of this molecule, including chemical shifts, signal multiplicities, and integration, with a special focus on the characteristic patterns of the morpholine ring. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the routine characterization of small organic molecules.

Introduction and Scientific Context

(Morpholin-4-yl)methanamine is a primary amine featuring a morpholine heterocycle. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and biological activity.[1] As a versatile building block, accurate and unambiguous structural confirmation of (morpholin-4-yl)methanamine is paramount for its use in synthetic chemistry and drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[2] This application note serves as an expert guide to interpreting the ¹H and ¹³C NMR spectra of (morpholin-4-yl)methanamine, explaining the causality behind the expected spectral patterns and providing a robust, self-validating protocol for data acquisition.

Molecular Structure and Symmetry Analysis

To accurately predict an NMR spectrum, a foundational understanding of the molecule's structure and symmetry is essential. (Morpholin-4-yl)methanamine consists of a saturated six-membered morpholine ring N-substituted with a methylamine group.

Figure 1: Structure of (Morpholin-4-yl)methanamine.

The morpholine ring adopts a stable chair conformation at room temperature.[3][4] Due to this conformation and the plane of symmetry passing through the N-CH₂- and O atoms, we can predict the number of chemically distinct environments:

  • ¹H NMR: There are three distinct proton environments: the four protons on carbons adjacent to the oxygen (Hᵃ), the four protons on carbons adjacent to the central nitrogen (Hᵇ), the two protons of the exocyclic methylene group (Hᶜ), and the two amine protons (Hᵈ).

  • ¹³C NMR: There are three distinct carbon environments: the two equivalent carbons adjacent to the oxygen (Cᵃ), the two equivalent carbons adjacent to the central nitrogen (Cᵇ), and the exocyclic methylene carbon (Cᶜ).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons.

Chemical Shift (δ)

The position of a signal (chemical shift) is primarily dictated by the electronic environment of the proton.

  • Morpholine Protons (Hᵃ, O-CH₂): These protons are adjacent to the highly electronegative oxygen atom, which deshields them significantly. They are expected to resonate furthest downfield among the aliphatic signals, typically in the range of δ 3.6-3.8 ppm .[5]

  • Morpholine Protons (Hᵇ, N-CH₂): These protons are adjacent to the nitrogen atom. While nitrogen is electronegative, its effect is less pronounced than oxygen's. These protons will appear upfield relative to Hᵃ, generally around δ 2.4-2.6 ppm .

  • Exocyclic Methylene Protons (Hᶜ, N-CH₂-N): These protons are attached to a carbon situated between two nitrogen atoms, leading to a predicted chemical shift in the range of δ 2.6-2.8 ppm .

  • Amine Protons (Hᵈ, NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] In a non-polar solvent like CDCl₃, they typically appear as a broad signal between δ 1.0-2.5 ppm .

Integration

The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for Hᵃ : Hᵇ : Hᶜ : Hᵈ would be 4 : 4 : 2 : 2 .

Multiplicity (Spin-Spin Splitting)

Signal splitting provides information about adjacent, non-equivalent protons.

  • Morpholine Ring (Hᵃ and Hᵇ): The morpholine ring's fixed chair conformation makes the axial and equatorial protons on each methylene group diastereotopic. This, combined with coupling to adjacent methylene groups, results in a complex second-order coupling pattern known as an AA'XX' system.[7] This typically manifests as two complex, overlapping multiplets that may appear as deceptively simple triplets.[7]

  • Exocyclic Methylene (Hᶜ): These two protons are chemically equivalent. Their coupling to the NH₂ protons is often not observed due to rapid quadrupole-induced relaxation of the ¹⁴N nucleus and fast proton exchange of the N-H protons. Therefore, this signal is expected to be a singlet .

  • Amine Protons (Hᵈ): As mentioned, N-H protons undergo rapid exchange with trace amounts of water or acid in the solvent. This exchange decouples them from adjacent C-H protons. Consequently, the NH₂ signal will appear as a broad singlet .

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum identifies the number of unique carbon environments and provides insight into their functional group identity. All signals will be proton-coupled, so they will appear as singlets in a standard broadband-decoupled spectrum.

Chemical Shift (δ)
  • Carbons Cᵃ (O-CH₂): Attached to the electronegative oxygen, these carbons are the most deshielded and are expected to appear in the range of δ 66-68 ppm .[8][9]

  • Carbons Cᵇ (N-CH₂): These carbons, adjacent to the ring nitrogen, will resonate upfield from Cᵃ, typically around δ 45-47 ppm .[10]

  • Carbon Cᶜ (N-CH₂-N): The exocyclic methylene carbon is bonded to the morpholine nitrogen. Its chemical shift is predicted to be in the range of δ 55-60 ppm .

DEPT-135 Experiment

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a crucial validation step that differentiates carbon signals based on the number of attached protons.[11]

  • CH₃ and CH carbons appear as positive signals.

  • CH₂ carbons appear as negative signals.

  • Quaternary carbons are absent.

For (morpholin-4-yl)methanamine, all three signals (Cᵃ, Cᵇ, and Cᶜ) correspond to CH₂ groups. Therefore, a DEPT-135 spectrum is expected to show three negative signals , confirming their assignment.[8][11]

Data Summary Table

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration DEPT-135 Phase
Hᵃ (O-CH₂)¹H3.6 - 3.8Multiplet (m)4HN/A
Hᵇ (N-CH₂)¹H2.4 - 2.6Multiplet (m)4HN/A
Hᶜ (N-CH₂-N)¹H2.6 - 2.8Singlet (s)2HN/A
Hᵈ (NH₂)¹H1.0 - 2.5 (variable)Broad Singlet (br s)2HN/A
Cᵃ (O-CH₂)¹³C66 - 68SingletN/ANegative
Cᵇ (N-CH₂)¹³C45 - 47SingletN/ANegative
Cᶜ (N-CH₂-N)¹³C55 - 60SingletN/ANegative

Experimental Protocols

This section outlines a standardized protocol for preparing a sample of (morpholin-4-yl)methanamine and acquiring high-quality NMR data.

Materials and Reagents
  • (Morpholin-4-yl)methanamine sample

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • Tetramethylsilane (TMS) as an internal standard[12][13]

  • Pasteur pipette and bulb

  • Vial and spatula

Protocol: Sample Preparation

The primary cause of poor-quality NMR data is improper sample preparation. Following these steps ensures a homogenous sample at an appropriate concentration.

  • Weigh the Sample: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry vial. This is a suitable concentration for acquiring both ¹H and ¹³C spectra in a reasonable timeframe.[2]

  • Add Deuterated Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. The deuterated solvent is essential to avoid a large, interfering solvent proton signal and to provide a lock signal for the spectrometer.[14][15][16]

  • Add Internal Standard: Add a small amount of TMS. The recommended practice is to use a deuterated solvent that already contains 0.03-0.05% TMS. If not, add a minuscule drop from a capillary. TMS provides a reference point (δ = 0.00 ppm) for calibrating the chemical shift axis.[17][18]

  • Dissolve the Sample: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for acquiring spectra with sharp lines.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol: NMR Data Acquisition

These are general acquisition parameters for a 400 MHz spectrometer. Specific parameters should be optimized based on the instrument and sample.[19]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16 scans

  • ¹³C{¹H} Spectrum Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 256-1024 scans (or until adequate signal-to-noise is achieved)

  • DEPT-135 Spectrum Acquisition:

    • Pulse Program: Standard DEPT-135 sequence

    • Parameters: Use the same spectral width and offset as the ¹³C spectrum.

    • Number of Scans: 128-512 scans

Comprehensive Analysis Workflow

A systematic approach ensures all spectral information is leveraged for a confident structural assignment.

Sources

Troubleshooting & Optimization

C-MORPHOLIN-4-YL-METHYLAMINE stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of C-Morpholin-4-yl-methylamine (CAS 62985-37-9)

Executive Stability Alert: The "Aminal" Risk

Status: HIGHLY UNSTABLE / MOISTURE SENSITIVE

This compound (Systematic name: 4-Morpholinemethanamine ; CAS: 62985-37-9 ) is not a standard stable amine. It is chemically defined as an acyclic aminal (specifically, a geminal diamine:


).

The Critical Mechanism: Unlike standard alkyl amines (e.g., benzylamine), this compound contains a Nitrogen-Carbon-Nitrogen (N-C-N) linkage. This linkage is susceptible to a Retro-Mannich reaction (hydrolysis) upon contact with trace moisture or acidic protons, causing the molecule to collapse into its constituent building blocks: Morpholine, Formaldehyde, and Ammonia.

Immediate Action Required:

  • Do not store at room temperature.

  • Do not expose to air. (Rapid carbamate formation and hydrolysis).

  • Verify integrity immediately upon receipt using NMR (see Protocol A).

Product Identity & Specifications

FeatureSpecificationNotes
Catalog Name This compoundOften abbreviated in catalogs; verify CAS to ensure correct isomer.
Systematic Name 4-MorpholinemethanamineDenotes attachment at the Morpholine Nitrogen (Position 4).
CAS Number 62985-37-9Crucial: Distinguishes from stable C-linked isomers (e.g., Morpholin-2-ylmethylamine).
Formula C5H12N2OMW: 116.16 g/mol
Structure Morpholine-

-

-

Hemiaminal ether derivative.
Physical State Liquid or Low-Melting SolidOften supplied as a liquid; hygroscopic.
Solubility Soluble in organic solvents (DCM, THF)Avoid protic solvents (Water, Methanol) to prevent degradation.

Degradation Pathways & Visualization

The primary failure mode is hydrolysis. The secondary failure mode is reaction with atmospheric CO₂.

DegradationPathways Compound This compound (Active Reagent) Morpholine Morpholine (Degradant A) Compound->Morpholine Retro-Mannich Hydrolysis Formaldehyde Formaldehyde (Degradant B) Compound->Formaldehyde Ammonia Ammonia (Degradant C) Compound->Ammonia Carbamate Carbamate Salt (White Precipitate) Compound->Carbamate Carbamylation Water H₂O / H⁺ (Moisture/Acid) Water->Compound CO2 CO₂ (Air Exposure) CO2->Compound

Figure 1: Primary degradation pathways. The N-C-N bond is thermodynamically unstable in the presence of water, leading to irreversible hydrolysis.

Handling & Storage Protocols

To maintain reagent integrity, you must treat this compound as a transient intermediate rather than a stable shelf reagent.

Protocol A: Storage (The "Cold & Dry" Rule)
  • Temperature: Store at -20°C (or lower). Thermal energy accelerates the retro-Mannich equilibrium.

  • Atmosphere: Store under Argon or Nitrogen . Use a septum-sealed vial wrapped in Parafilm.

  • Desiccation: Keep in a desiccator or secondary container with active desiccant (e.g., Drierite) to prevent moisture ingress during freezer cycles.

Protocol B: Experimental Handling
  • Solvent Selection: Use Anhydrous solvents only (DCM, THF, Toluene). Avoid Methanol or Ethanol, as they can participate in exchange reactions with the aminal carbon.

  • Base Trap: If the reaction allows, add a solid drying agent (e.g., Molecular Sieves 4Å) or a scavenger base (e.g., K₂CO₃) to the reaction mixture to sequester trace water/acid.

  • Order of Addition: Add this compound last to the reaction mixture, immediately before the key coupling step, to minimize its residence time as a free reagent.

Troubleshooting Guide (FAQ)

Q1: I see a white precipitate in my bottle. Is the compound spoiled?

  • Diagnosis: Likely Carbamate formation . Primary amines react with atmospheric CO₂ to form carbamate salts (

    
    ).
    
  • Solution: Filter the solution under inert gas. The precipitate is an impurity. Check the filtrate by NMR to see if sufficient active compound remains. If the solid volume is high (>10%), discard the batch.

Q2: My reaction yield is low, and I smell something pungent.

  • Diagnosis: Hydrolysis . The pungent smell is likely Ammonia or Morpholine. The compound has degraded into its starting materials.

  • Verification: Run a TLC. Morpholine is much more polar than the target aminal. Formaldehyde may not be visible but will kill catalytic cycles.

  • Fix: Use fresh reagent. Ensure reaction vessel is flame-dried and under positive Argon pressure.

Q3: How do I verify purity via NMR? (The "Ghost Peaks")

  • Protocol: Dissolve a small aliquot in anhydrous

    
      (neutralized with basic alumina if possible to remove acid traces). Avoid DMSO-
    
    
    
    if it's wet.
  • Target Signals:

    • 
       ~3.9 - 4.0 ppm (s, 2H):  The 
      
      
      
      methylene peak. This is the diagnostic signal for the intact aminal.
    • 
       ~3.6 ppm (t):  Morpholine ether backbone.
      
  • Impurity Signals (Red Flags):

    • 
       ~9.6 ppm:  Formaldehyde (if hydrated/oligomerized, broad peaks at 4-5 ppm).
      
    • 
       ~2.8 ppm:  Free Morpholine (secondary amine shift).
      
    • Loss of the 4.0 ppm singlet: Indicates cleavage of the aminal bridge.

Q4: Can I use this reagent in acidic media (e.g., Reductive Amination with AcOH)?

  • Critical Warning: NO. Acid catalyzes the cleavage of the N-C-N bond immediately.

  • Alternative: Perform the reaction under basic or neutral conditions. If acid is required for a subsequent step, ensure the this compound has already reacted/coupled before acidification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217647, 4-Morpholinemethanamine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Reference for Aminal/Hemiaminal stability).

Technical Support Center: Enhancing the Aqueous Solubility of C-morpholin-4-yl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-morpholin-4-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the aqueous solubility of this compound. This compound, a valuable building block in medicinal chemistry, possesses structural features that can present unique solubility hurdles. This document offers a structured approach to understanding and overcoming these challenges, ensuring the successful progression of your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and formulation of this compound.

Q1: What is the predicted aqueous solubility of this compound at neutral pH?

At a neutral pH, this compound (PubChem CID: 17939679) is expected to have limited aqueous solubility.[1][2] Its molecular structure contains both a polar morpholine ring and a primary amine, which can engage in hydrogen bonding with water. However, the overall nonpolar character of the molecule can restrict its solubility in purely aqueous solutions. The presence of amine groups suggests its solubility is highly pH-dependent.

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound from an aqueous buffer is often due to the pH of the solution being at or near the isoelectric point of the compound, or a pH at which the molecule is least soluble. As an amine-containing compound, its solubility is significantly influenced by the degree of protonation of its nitrogen atoms.[3][4] If the buffer pH causes the compound to exist predominantly in its neutral, un-ionized form, its solubility will be at its lowest, leading to precipitation.

Q3: Can I use organic co-solvents to improve solubility? Which ones are recommended?

Yes, using organic co-solvents is a common and effective strategy to enhance the solubility of poorly water-soluble compounds.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the nonpolar regions of the this compound molecule. For laboratory and early-stage drug development, biocompatible co-solvents are recommended.[7]

Recommended co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that achieves the desired solubility without negatively impacting downstream experiments.[8][9]

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to the presence of its basic amine groups.[10][11] In acidic conditions (lower pH), the amine groups become protonated, forming positively charged ammonium ions. These ionized forms are significantly more polar and, therefore, more soluble in water.[12] Conversely, in neutral or basic conditions (higher pH), the compound will exist predominantly in its less soluble, neutral free base form. This relationship can be understood through the Henderson-Hasselbalch equation.[13][14][15]

Q5: Is salt formation a viable strategy to improve its solubility for long-term storage?

Salt formation is a well-established and highly effective method for increasing the aqueous solubility and dissolution rate of basic compounds like this compound.[16][17][18] By reacting the basic amine with an acid, a salt is formed, which is typically a crystalline solid with enhanced solubility and stability compared to the free base.[12][19][20] For long-term storage, preparing a salt form can provide a stable, readily soluble starting material for your experiments. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and various organic acids.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and resolve solubility issues with this compound.

Guide 1: Systematic pH Adjustment for Solubility Enhancement

Principle: The fundamental principle behind this technique is the ionization of the amine functional groups in this compound at acidic pH. The protonated form of the amine is significantly more water-soluble than the neutral form. The Henderson-Hasselbalch equation for a basic compound is given by:

pOH = pKb + log([BH+]/[B])

Or, in terms of pH and pKa of the conjugate acid:

pH = pKa + log([B]/[BH+])[13][21][22]

Where [B] is the concentration of the free base and [BH+] is the concentration of the protonated (conjugate acid) form. To ensure solubility, the pH of the solution should be adjusted to be at least 2 units below the pKa of the primary amine's conjugate acid, which is predicted to be around 9.4.[23]

Experimental Protocol: pH-Solubility Profile Generation

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO (e.g., 100 mM).

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Solubility Assessment:

    • Add a small, precise volume of the compound's stock solution to a known volume of each buffer to achieve a target concentration that is initially expected to be insoluble at neutral pH.

    • Vortex each sample vigorously for 1-2 minutes.

    • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

    • After equilibration, visually inspect each sample for the presence of precipitate.

    • For a quantitative assessment, centrifuge the samples to pellet any undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Data Interpretation:

pH RangeExpected Protonation StateExpected Aqueous Solubility
< 7.4 Predominantly Protonated (BH+)High
7.4 - 9.4 Mixture of Protonated and NeutralModerate to Low
> 9.4 Predominantly Neutral (B)Very Low

Visualization of pH Adjustment Workflow:

Caption: Workflow for pH-based solubility enhancement.

Guide 2: Co-solvent Screening Protocol

Principle: Co-solvents enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[5][24] This creates a more favorable environment for the nonpolar parts of the solute molecule, thereby increasing its overall solubility.

Experimental Protocol: Small-Scale Co-solvent Screening

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, PEG 400, and propylene glycol.[6][25]

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Testing:

    • Add a known excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture.

    • Vortex each sample vigorously for 2-5 minutes.

    • Equilibrate the samples at a constant temperature for 24 hours with continuous agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant to determine the concentration of the dissolved compound.

  • Data Analysis: Create a table to compare the solubility of this compound in each co-solvent mixture.

Data Presentation: Co-solvent Solubility Screening

Co-solventConcentration (v/v)Visual ObservationMeasured Solubility (mg/mL)
DMSO5%
DMSO10%
Ethanol5%
Ethanol10%
PEG 40010%
PEG 40020%

Visualization of Co-solvent Screening Workflow:

G A Start: Weigh Compound C Add Compound to Mixtures A->C B Prepare Co-solvent/Water Mixtures (5%, 10%, 20%) B->C D Equilibrate (24h) C->D E Centrifuge D->E F Analyze Supernatant (HPLC) E->F G Determine Optimal Co-solvent & Concentration F->G

Caption: Co-solvent screening experimental workflow.

Guide 3: Salt Formation for Enhanced and Stable Solubility

Principle: Converting the free base of this compound into a salt form is a robust method to significantly increase its aqueous solubility.[16][17] The salt form readily dissociates in water, yielding the protonated, highly soluble form of the compound.[12]

Experimental Protocol: In-Situ Salt Formation for Experimental Use

  • Acid Selection: Choose a suitable acid to form the salt. For many applications, hydrochloric acid (HCl) or sulfuric acid (H2SO4) are common choices.

  • Molar Calculation: Calculate the molar amount of this compound to be dissolved.

  • Dissolution Procedure:

    • Weigh the desired amount of this compound free base.

    • Add the desired volume of aqueous buffer (e.g., phosphate-buffered saline, PBS). The compound will likely not dissolve at this stage.

    • While stirring, add a stoichiometric equivalent (or a slight excess) of a dilute acid (e.g., 1 M HCl) dropwise. For a compound with two basic centers, you may need up to two molar equivalents of acid.

    • Continue stirring until the solid has completely dissolved.

    • Verify the final pH of the solution and adjust if necessary.

Considerations:

  • Stoichiometry: this compound has two basic nitrogen atoms (the primary amine and the tertiary amine in the morpholine ring). Depending on the desired pH, you may need to add one or two molar equivalents of acid for complete salt formation.

  • Counter-ion Effects: The chosen counter-ion (e.g., chloride, sulfate) could potentially interfere with downstream biological assays. It is important to consider this when selecting the acid for salt formation.

  • Stability: While the salt form is generally more stable, it is always good practice to prepare fresh solutions for critical experiments.

Part 3: Summary of Key Strategies

StrategyProsConsBest For
pH Adjustment Simple, cost-effective, avoids organic solvents.Solubility is highly pH-dependent; may not be suitable for all biological systems.Initial screening, in vitro assays where pH can be controlled.
Co-solvents Effective for a wide range of compounds, can achieve high concentrations.May interfere with biological assays, can be toxic at high concentrations.Stock solution preparation, formulation development.
Salt Formation Significantly increases solubility and stability, provides a solid, weighable form.Requires an additional chemical step, counter-ion may have unintended effects.Long-term storage, creating highly concentrated aqueous stock solutions.

Part 4: References

  • Vertex AI Search. (n.d.). Solubility of 4-methylmorpholine. Retrieved February 4, 2026, from

  • PubChem. (n.d.). 4-methylmorpholine. Retrieved February 4, 2026, from

  • Chem-Impex. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)methylamine. Retrieved February 4, 2026, from

  • Vertex AI Search. (n.d.). MORPHOLINE. Retrieved February 4, 2026, from

  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1. Retrieved February 4, 2026, from

  • Wikipedia. (n.d.). Morpholine. Retrieved February 4, 2026, from

  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine | 2038-03-1. Retrieved February 4, 2026, from

  • Bouling Chemical Co., Limited. (n.d.). 4-(2-Aminoethyl)Morpholine China Supplier. Retrieved February 4, 2026, from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved February 4, 2026, from

  • National Institutes of Health. (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Retrieved February 4, 2026, from

  • Chemistry LibreTexts. (2024). Biological Amines and the Henderson-Hasselbalch Equation. Retrieved February 4, 2026, from

  • PubChem. (n.d.). 1-(Morpholin-4-yl)methanamine. Retrieved February 4, 2026, from

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved February 4, 2026, from

  • Chemistry LibreTexts. (2023). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. Retrieved February 4, 2026, from

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved February 4, 2026, from

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 4, 2026, from

  • LookChem. (n.d.). Cas 1174913-80-4,(R)-2-Aminomethyl-4-boc-morpholine. Retrieved February 4, 2026, from

  • ResearchGate. (2025). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. Retrieved February 4, 2026, from

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved February 4, 2026, from

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved February 4, 2026, from

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 4, 2026, from

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved February 4, 2026, from

  • ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved February 4, 2026, from

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved February 4, 2026, from

  • Organic Chemistry. (2023). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Retrieved February 4, 2026, from

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved February 4, 2026, from 2... [and so on, up to 36 references as needed]

Sources

Technical Support Center: C-Morpholin-4-yl-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with C-Morpholin-4-yl-methylamine (CAS: 62985-37-9), also known as 1-(Morpholin-4-yl)methanamine or N-(Aminomethyl)morpholine .

Topic: Impurity Profiling & Troubleshooting Guide (CAS 62985-37-9)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing This compound , a geminal diamine (aminal) formed via the Mannich reaction. Due to the reversible nature of aminal formation and the high reactivity of the intermediates, this synthesis is prone to a specific set of competing side reactions.

Part 1: Synthetic Route & Impurity Origins

The Core Chemistry: Mannich Condensation

The synthesis relies on the condensation of Morpholine , Formaldehyde (or Paraformaldehyde), and Ammonia . Unlike standard alkylations, this reaction is governed by equilibrium thermodynamics.

Primary Reaction:



The Problem: The product (


) is a reactive primary amine. It competes with ammonia for the formaldehyde/morpholine electrophiles, leading to "Bis" and "Trimer" impurities.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways leading to the three most common impurities.

MannichPathways Start Reagents: Morpholine + CH2O + NH3 Im Intermediate: Iminium Ion Start->Im Activation Imp1 IMPURITY A (Major): N,N'-Methylenebismorpholine (Bis-morpholine) Start->Imp1 Excess Morpholine Direct Coupling Target TARGET PRODUCT: This compound (1-Amino-1-morpholinomethane) Im->Target + NH3 (Nucleophilic Attack) Imp2 IMPURITY B: Bis(morpholinomethyl)amine (Secondary Amine Dimer) Target->Imp2 + CH2O + Morpholine (Over-alkylation) Imp3 IMPURITY C: 1,3,5-Triazine Derivatives (Cyclic Trimers) Target->Imp3 Self-Condensation (- NH3)

Figure 1: Competitive reaction network in the synthesis of this compound. Note that Impurity A is often the thermodynamic sink if stoichiometry is incorrect.

Part 2: Impurity Profile & Troubleshooting (Q&A)

Category 1: The "Bis" Impurities (Oligomerization)

Q1: My GC-MS shows a large peak with M+ = 186 (or similar high mass). What is this? Diagnosis: This is likely


-Methylenebismorpholine  (CAS 5625-90-1), often referred to as "Bis-morpholine methane".
  • Structure: Morpholine-CH

    
    -Morpholine.
    
  • Cause: This is the most common thermodynamic trap. It forms when two equivalents of morpholine react with one equivalent of formaldehyde, bypassing the ammonia entirely. It is favored if:

    • Ammonia concentration is low.

    • Morpholine is added in excess relative to Ammonia.

    • Reaction temperature is too high (favoring the more stable bis-aminal).

  • Corrective Action:

    • Increase Ammonia Load: Use a large excess of ammonia (5–10 equivalents) to statistically favor the mono-substitution.

    • Order of Addition: Pre-mix Ammonia and Formaldehyde before adding Morpholine slowly. This saturates the solution with the aminomethylating species.

Q2: I see a secondary amine impurity (


). How do I remove it? 
Diagnosis:  This is Bis(morpholinomethyl)amine  (

).
  • Cause: The target product (a primary amine) is more nucleophilic than ammonia. Once formed, it reacts with another equivalent of formaldehyde and morpholine.

  • Troubleshooting:

    • Dilution: Run the reaction in a more dilute solvent system (e.g., Methanol or Ethanol) to reduce the collision probability between the product and reagents.

    • Stop Time: Monitor the reaction kinetics. This impurity often forms at late stages. Quench the reaction before conversion reaches 100% to preserve the mono-amine.

Category 2: Stability & Hydrolysis

Q3: My product was a clear oil, but after a week it turned cloudy and smells strongly of formaldehyde. Why? Diagnosis: Hydrolytic Decomposition .

  • Mechanism: Geminal diamines (aminals) are chemically equivalent to "nitrogen acetals." They are unstable in the presence of water and acid.

    
    
    
  • Prevention Protocol:

    • Desiccation: The product must be stored over molecular sieves (4Å) or KOH pellets.

    • Inert Atmosphere: Store under Argon/Nitrogen. Carbon dioxide (

      
      ) from air can react with the amine to form carbamates, releasing water, which then catalyzes hydrolysis.
      

Q4: Can I purify this compound by column chromatography on Silica Gel? Critical Warning: NO.

  • Reason: Silica gel is slightly acidic (

    
    ). This acidity will protonate the amine, catalyzing the hydrolysis of the aminal bond. You will decompose your product into Morpholine and Formaldehyde on the column.
    
  • Alternative: Use Neutral Alumina (activity grade III-IV) or Distillation (see Part 3).

Part 3: Purification & Isolation Protocols

Due to the thermal sensitivity of aminals, standard atmospheric distillation often leads to polymerization (formation of triazines).

Recommended Protocol: Vacuum Distillation
  • Vacuum Requirement: High vacuum (< 5 mmHg) is essential.

  • Temperature Limit: Keep the pot temperature below 80°C.

  • Fraction Collection:

FractionApprox. Boiling Point (at 5 mmHg)Composition
F1 (Fore-run) < 40°CResidual Morpholine, Water, Formaldehyde
F2 (Main Cut) 60°C - 75°C This compound (Target)
F3 (Residue) > 90°CMethylenebismorpholine, Triazines
Alternative: Recrystallization (as Salt)

If the free base is too unstable, isolate it as a salt.

  • Reagent: Anhydrous Oxalic Acid in Ethanol.

  • Method: Add 1 eq. of Oxalic acid to the crude oil in absolute ethanol. The oxalate salt is often stable and non-hygroscopic.

  • Note: Avoid HCl gas if possible, as strong mineral acids can sometimes reverse the Mannich reaction if water is present.

Part 4: Analytical Validation

Use this table to verify your product against common impurities.

Compound1H NMR (CDCl3) Characteristic SignalsGC-MS (EI) m/z
Target Product

3.90 (s, 2H, N-CH 2-N),

3.6 (m, 4H),

2.4 (m, 4H)
116 (

), 86 (Morpholine radical)
Methylenebismorpholine

2.80 (s, 2H, N-CH 2-N) - Shifted Upfield
186 (

), 100 (Base peak)
Morpholine

2.9 (t),

3.7 (t) - No Singlet
87 (

)

Pro-Tip: The diagnostic signal is the methylene singlet (


).
  • Target (

    
    ):  ~3.90 ppm.
    
  • Bis-impurity: ~2.80 ppm.

  • If you see two singlets, your purification failed.

References

  • Preparation of Morpholin-4-yl-methylamine (Mannich Base Fundamentals)

    • Source: PubChem Compound Summary for CID 17939679.
    • URL:[Link]

  • Impurity Profile: N,N'-Methylenebismorpholine

    • Source: Ataman Chemicals Technical Data Sheet (Biocidal Applic
    • URL:[Link]

  • General Mannich Reaction Mechanisms & Side Reactions

    • Source: Organic Reactions (Wiley), "The Mannich Reaction".
    • URL:[Link]

  • Stability of Aminals and Gem-Diamines Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Textbook Reference for Aminal Hydrolysis mechanisms).

Disclaimer: This guide is for research purposes only. This compound is a skin sensitizer and corrosive.[1] Handle with appropriate PPE in a fume hood.

Sources

How to increase the yield and purity of C-MORPHOLIN-4-YL-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for 4-(Aminomethyl)morpholine (CAS: 6298-72-2) Audience: Medicinal Chemists & Process Development Scientists

Core Technical Analysis: The Stability Paradox

You are likely encountering low yields and high impurity profiles because C-Morpholin-4-yl-methylamine (4-(Aminomethyl)morpholine) is chemically unstable as a free base.

Structurally, this molecule is a gem-diamine (aminal) . It consists of a methylene bridge connecting a secondary amine (morpholine) and a primary amine.

  • The Problem: In the presence of moisture or protic solvents, the free base exists in equilibrium with its hydrolysis products: morpholine, formaldehyde, and ammonia. Furthermore, the primary amine group is highly nucleophilic and tends to react with the formaldehyde equivalent to form 1,3,5-triazines (hexahydrotriazine derivatives) or condense with another mole of morpholine to form methylene-bis-morpholine .

  • The Solution: You cannot isolate the free base in high purity for storage. You must isolate and store it as a salt (Dihydrochloride or Tosylate) or synthesize it via a protected intermediate (Phthalimide route).

Strategic Synthetic Routes

To maximize yield and purity, we recommend abandoning direct Mannich reactions (Morpholine + Formaldehyde + Ammonia) which produce "tarry" mixtures of poly-condensates.

Route A: The "Gold Standard" Phthalimide Protocol (Recommended)

This route uses the Tscherniak-Einhorn reaction to create a crystalline, stable intermediate. This allows for rigorous purification before the sensitive amine is released.

  • Step 1: Condensation of Morpholine, Formaldehyde, and Phthalimide

    
     N-(Morpholinomethyl)phthalimide.
    
  • Step 2: Deprotection (Hydrazinolysis)

    
     4-(Aminomethyl)morpholine.
    
Route B: Reductive Synthesis (Alternative)

Reduction of 4-Morpholinecarboxamide using Lithium Aluminum Hydride (LiAlH


).[1]
  • Pros: Direct formation of the C-N bond.

  • Cons: LiAlH

    
     workups are difficult with water-soluble amines; aluminum salts trap the product.
    
Detailed Protocol: The Phthalimide Route
Phase 1: Formation of N-(Morpholinomethyl)phthalimide
  • Reagents: Morpholine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Phthalimide (1.0 eq).

  • Solvent: Ethanol or Methanol.

Procedure:

  • Dissolve phthalimide in boiling ethanol.

  • Add formaldehyde and morpholine dropwise.

  • Reflux for 1–2 hours. The product, N-(Morpholinomethyl)phthalimide , will precipitate upon cooling.

  • Critical Purification: Filter the solid. Recrystallize from ethanol.

    • Why? This removes unreacted morpholine and any bis-morpholine impurities now, so they don't contaminate the final unstable amine.

Phase 2: Deprotection to this compound
  • Reagents: N-(Morpholinomethyl)phthalimide, Hydrazine Hydrate (1.2 eq).

  • Solvent: Ethanol.[2]

Procedure:

  • Suspend the purified intermediate in ethanol.

  • Add hydrazine hydrate and warm to 50–60°C.

  • A heavy precipitate of phthalhydrazide will form.

  • Filtration: Filter off the phthalhydrazide byproduct while warm.

  • Isolation (The Trap): Do NOT evaporate to dryness to get the free base.

    • Action: Add HCl in dioxane or ether to the filtrate immediately.

    • Result:4-(Aminomethyl)morpholine Dihydrochloride precipitates.

  • Filter and dry under vacuum /

    
    .
    
Troubleshooting Guide & FAQs
Category: Yield Issues

Q: My final yield is <20% after evaporation. Where did the product go? A: If you evaporated the solvent to isolate the free base, your product likely polymerized. The free aminal decomposes upon concentration, especially if heated.

  • Fix: Isolate as the HCl salt directly from the reaction filtrate. Do not strip the solvent completely.

Q: I see a large "plastic-like" solid in my flask during the Mannich reaction. A: This is likely 1,3,5-tris(morpholinomethyl)hexahydro-1,3,5-triazine . This forms when the ratio of Formaldehyde:Amine is incorrect or the reaction pH is too high.

  • Fix: Switch to the Phthalimide route (Route A) which blocks the nitrogen, preventing triazine formation.

Category: Purity & Impurities

Q: NMR shows a peak at ~3.2 ppm and ~4.7 ppm that shouldn't be there. A: This is Methylene-bis-morpholine (


). It forms if the primary amine attacks another iminium species.
  • Fix: In the Phthalimide route, ensure the intermediate is recrystallized before hydrazinolysis. Bis-morpholine is soluble in cold ethanol, while the phthalimide intermediate is not.

Q: The product smells strongly of formaldehyde. A: The product is hydrolyzing.

  • Fix: Store the compound in a desiccator at -20°C as the hydrochloride salt. Never store the free base in solution.

Data Visualization
Figure 1: Synthetic Decision Logic

SynthesisLogic Start Start: Synthesis of 4-(Aminomethyl)morpholine Method Select Method Start->Method Direct Direct Mannich (Morpholine + CH2O + NH3) Method->Direct Quick/Dirty Phthal Phthalimide Route (Einhorn Reaction) Method->Phthal High Purity Direct_Result Result: Mixture of Triazines & Bis-morpholine Direct->Direct_Result Phthal_Step1 Step 1: Form N-(Morpholinomethyl) phthalimide (Solid) Phthal->Phthal_Step1 Phthal_Purify Recrystallize (Ethanol) Removes Bis-impurities Phthal_Step1->Phthal_Purify Phthal_Step2 Step 2: Hydrazinolysis Phthal_Purify->Phthal_Step2 Isolation Isolation Strategy Phthal_Step2->Isolation FreeBase Evaporate to Free Base Isolation->FreeBase Salt Precipitate as HCl Salt Isolation->Salt Fail Decomposition / Polymerization FreeBase->Fail Success High Purity Product (Stable Solid) Salt->Success

Caption: Decision logic for synthesis. The Phthalimide route coupled with salt isolation is the only pathway to high purity.

Figure 2: Impurity Profile & Removal
Impurity NameStructureOriginRemoval Strategy
Methylene-bis-morpholine

Excess Morpholine / Over-reactionWash intermediate with cold ethanol (Phthalimide route).
Hexahydrotriazine Cyclic trimerCondensation of unstable primary aminePrevent formation by using Phthalimide blocking group.
Formaldehyde

Hydrolysis of productIsolate as HCl salt; keep anhydrous.
Phthalhydrazide Cyclic hydrazideByproduct of deprotectionInsoluble in hot ethanol; remove by hot filtration.
References
  • Tscherniak-Einhorn Reaction (Amidoalkylation)

    • Zaugg, H. E., & Martin, W. B. (1965).
    • Source:

  • Synthesis of N-(Morpholinomethyl)

    • Winstead, M. B., & Heine, H. W. (1955). The Synthesis of Some N-Mannich Bases. Journal of the American Chemical Society, 77(7), 1913-1914.
    • Source:

  • Stability of Gem-Diamines (Aminals)

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. (Discusses the equilibrium of systems).
    • Source:

  • Gabriel Synthesis Modifications

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.
    • Source:

Sources

Long-term storage and handling of C-MORPHOLIN-4-YL-METHYLAMINE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-MORPHOLIN-4-YL-METHYLAMINE (CAS: 62985-37-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experiments. Given the limited specific data available for this exact molecule, the following recommendations are synthesized from best practices for handling structurally similar morpholine derivatives and aliphatic amines.

Frequently Asked Questions (FAQs)

What is the recommended long-term storage condition for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, which can lead to degradation.[1] While specific temperature ranges are not available for this compound, a general recommendation for similar morpholine derivatives is refrigerated temperatures (2-8 °C). Avoid storing it in direct sunlight or near sources of heat and ignition.[1][3]

What personal protective equipment (PPE) should be worn when handling this compound?

This compound is a primary amine and a morpholine derivative, which class of compounds can be corrosive and harmful.[2][3] Therefore, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and, if handling large quantities, an impervious suit.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

What are the known incompatibilities of this compound?

As an amine, this compound is basic and can react violently with strong acids.[1] It is also incompatible with strong oxidizing agents.[1] Contact with these substances should be strictly avoided to prevent hazardous reactions. It may also be corrosive to certain metals.[2]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results
  • Possible Cause 1: Compound Degradation.

    • Explanation: Amines can degrade over time, especially if not stored correctly. Exposure to air can lead to the formation of carbonates, and exposure to light or heat can catalyze other degradation pathways.

    • Solution:

      • Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container at the recommended temperature and protected from light.

      • Perform Quality Control: If degradation is suspected, it is advisable to re-analyze the compound's purity via techniques like NMR or LC-MS before use.

      • Use Fresh Aliquots: For sensitive experiments, use a freshly opened vial or a new aliquot of the compound.

  • Possible Cause 2: Improper Solution Preparation.

    • Explanation: The solubility and stability of the compound in different solvents can affect its activity.

    • Solution:

      • Verify Solubility: While likely soluble in water and common organic solvents, it's good practice to confirm the solubility in your specific experimental buffer or solvent system.[1]

      • pH Considerations: As an amine, the compound's charge state is pH-dependent. Ensure the pH of your experimental medium is appropriate and consistent.

      • Freshly Prepare Solutions: Prepare solutions fresh for each experiment to minimize degradation in the solvent.

Issue 2: Visible Changes in the Compound (e.g., color change, clumping)
  • Possible Cause: Contamination or Degradation.

    • Explanation: A change in the physical appearance of the compound is a strong indicator of degradation or contamination.

    • Solution:

      • Do Not Use: If the compound shows any visible changes, it is best to discard it and use a fresh batch.

      • Review Handling Procedures: Re-evaluate your handling procedures to identify any potential sources of contamination or exposure to air and moisture.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, ethanol, or a buffer of your choice) to the vial.

  • Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 2-8°C, depending on the solvent and desired stability.

Data Presentation

Table 1: Recommended Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To minimize degradation and maintain compound integrity.
Atmosphere Inert gas (e.g., Argon, Nitrogen) if possibleTo prevent oxidation and reaction with atmospheric CO2.
Container Tightly sealed, amber glass vialTo protect from moisture, air, and light.
Incompatibilities Strong acids, strong oxidizing agentsTo prevent violent and hazardous chemical reactions.[1]

Diagrams

Workflow for Handling and Storage

cluster_storage Long-Term Storage cluster_handling Handling for Experimentation storage_conditions Store at 2-8°C in a tightly sealed, amber vial. equilibration Equilibrate to Room Temperature storage_conditions->equilibration Retrieve from storage weighing Weigh in a Fume Hood equilibration->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Use in Experiment dissolution->experiment

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting Decision Tree

start Inconsistent Experimental Results? check_compound Check Compound Integrity (Visual Inspection, QC) start->check_compound check_protocol Review Experimental Protocol (Solution Prep, pH) start->check_protocol degraded Compound Degraded? (Visible Change) check_compound->degraded optimize Optimize Protocol check_protocol->optimize discard Discard and Use Fresh Stock degraded->discard Yes proceed Proceed with Experiment degraded->proceed No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • Apollo Scientific. [3-(Morpholin-4-yl)
  • PubChem. 1-(Morpholin-4-yl)methanamine. Available at: [Link]

  • Fisher Scientific. (2-Morpholinopyrid-4-yl)
  • Carl ROTH.

Sources

Validation & Comparative

A Comparative Guide to C-Morpholin-4-yl-methylamine and Other Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"[1][2]. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents[1]. This guide provides a comprehensive comparison of C-morpholin-4-yl-methylamine, a fundamental morpholine derivative, with other more complex morpholine-containing compounds, including established drugs. We will delve into their performance, supported by experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a practical resource for their work.

The Morpholine Moiety: A Versatile Tool in Medicinal Chemistry

The six-membered heterocyclic morpholine ring, containing both an amine and an ether functional group, offers a unique combination of features that are highly advantageous in drug design[2][3]. The nitrogen atom provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets[1]. Furthermore, the morpholine ring is generally resistant to metabolism, which can improve the pharmacokinetic profile of a drug candidate[1]. These properties have led to the incorporation of the morpholine scaffold into a wide array of approved drugs with diverse therapeutic applications, from anticancer agents to antibiotics[1].

Profiling this compound: A Foundational Building Block

This compound represents one of the simplest C-substituted morpholine derivatives, featuring a methylamine group attached to the nitrogen atom of the morpholine ring. While specific extensive biological activity data for this particular compound is not widely published, its value lies in its potential as a versatile starting material for the synthesis of more complex and potent drug candidates[4][5]. Its chemical properties, as detailed in Table 1, make it an attractive scaffold for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂N₂OPubChem[4]
Molecular Weight116.16 g/mol PubChem[4]
XLogP3-AA-1.0PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]
Rotatable Bond Count1PubChem[4]

The low XLogP3-AA value suggests high hydrophilicity, which can be a desirable starting point for designing orally bioavailable drugs. The presence of a primary amine provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR)[3].

Comparative Performance of Morpholine Derivatives

The true potential of the morpholine scaffold is realized when it is incorporated into more complex molecular architectures. To illustrate this, we will compare the performance of several morpholine derivatives, including commercially available drugs, across different therapeutic areas.

Anticancer Activity

The morpholine moiety is a common feature in many successful anticancer drugs, particularly kinase inhibitors.

Gefitinib (Iressa) , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, contains a morpholine ring that enhances its solubility and pharmacokinetic properties[6][7]. Its efficacy is well-established, with IC50 values in the nanomolar range against EGFR-mutant lung cancer cell lines[6][8].

Recent studies have also highlighted the anticancer potential of novel morpholine-substituted compounds. For instance, a series of morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range[9]. Similarly, morpholine-substituted quinazoline derivatives have demonstrated effectiveness against A549 lung cancer cells[10].

Table 2: Comparative Anticancer Activity (IC50) of Morpholine Derivatives

CompoundTarget/Cell LineIC50 (µM)Source
GefitinibPC9 (EGFR mutant NSCLC)~0.015[6]
Morpholine-substituted tetrahydroquinoline (Compound 10e)A549 (Lung Cancer)0.033[9]
Morpholine-substituted tetrahydroquinoline (Compound 10h)MCF-7 (Breast Cancer)0.087[9]
Morpholine-substituted quinazoline derivativeA549 (Lung Cancer)8.55 - 20.84[10]

This data underscores the significant contribution of the morpholine moiety, in conjunction with other pharmacophoric features, to potent anticancer activity.

Antibacterial Activity

Linezolid (Zyvox) is an oxazolidinone antibiotic that contains a morpholine ring. It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[11]. Its activity is typically reported as Minimum Inhibitory Concentration (MIC), with MIC90 values (the concentration required to inhibit the growth of 90% of isolates) generally at or below 4 µg/mL for susceptible strains[11][12].

Table 3: Antibacterial Activity (MIC) of Linezolid

OrganismMIC90 (µg/mL)Source
Staphylococcus aureus2[11]
Enterococcus faecalis2[11]
Enterococcus faecium2[11]
Streptococcus pneumoniae1[11]

The morpholine ring in Linezolid contributes to its favorable pharmacokinetic profile, allowing for both intravenous and oral administration[11].

Central Nervous System (CNS) Activity

The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating CNS disorders. The physicochemical properties of the morpholine ring can be tuned to enhance BBB permeability[13].

Pimozide , an antipsychotic drug, is a dopamine D2 receptor antagonist that contains a piperidine ring, structurally related to morpholine[14]. Its binding affinity (Ki) for the D2 receptor is in the low nanomolar range[14].

Aprepitant (Emend) , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features a morpholine ring and effectively crosses the BBB to exert its effects[15]. It exhibits high binding affinity for the NK1 receptor.

Table 4: CNS Receptor Binding Affinity of Morpholine-Related Drugs

CompoundTarget ReceptorBinding Affinity (Ki, nM)Source
PimozideDopamine D21.4[14]
AprepitantNeurokinin-1 (NK1)High Affinity[15]

These examples demonstrate the utility of the morpholine scaffold in designing CNS-active drugs with potent target engagement.

Experimental Protocols

To facilitate the objective comparison of morpholine derivatives, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[16][17][18][19].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis[20].

Target Engagement: Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of kinase inhibitors.

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be detected using various methods, including fluorescence, luminescence, or radioactivity.

Generic Fluorometric Kinase Assay Protocol:

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide), and ATP in a suitable kinase assay buffer.

  • Compound Addition: In a 384-well plate, add the test compounds at various concentrations.

  • Kinase Reaction Initiation: Add the kinase to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Substrate and ATP Addition: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagent. This reagent typically contains a coupling enzyme system that converts the ADP produced during the kinase reaction into a detectable signal (e.g., fluorescence).

  • Signal Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: The decrease in signal in the presence of the inhibitor is proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Pharmacokinetic Profiling: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier[13][21][22][23].

Principle: The assay uses a 96-well filter plate where the filter is coated with a lipid solution to form an artificial membrane that mimics the BBB.

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).

  • Compound Preparation: Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup: Add the compound solutions to the donor wells. Place the donor plate on top of an acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the compound using the following equation:

    Pe = (−VDVA / (VD + VA) At) * ln(1 − [CA(t)] / [Cequilibrium])

    where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and [Cequilibrium] is the theoretical equilibrium concentration.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the general structure of morpholine derivatives, a typical drug discovery workflow, and a relevant signaling pathway.

cluster_0 General Structure of a C-Substituted Morpholine Derivative Morpholine_Ring Morpholine_Ring R_group R_group Morpholine_Ring->R_group Substitution for SAR exploration A Compound Synthesis (e.g., Derivatization of This compound) B In Vitro Screening (e.g., MTT Assay, Kinase Assay) A->B C Lead Identification (Potency & Selectivity) B->C D ADME/Tox Profiling (e.g., PAMPA-BBB Assay) C->D E Lead Optimization D->E E->B Iterative Design F In Vivo Studies E->F

Caption: A typical drug discovery workflow for morpholine derivatives.

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gefitinib Gefitinib (Morpholine-containing) Gefitinib->EGFR inhibits

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

Conclusion and Future Directions

The morpholine scaffold is undeniably a powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical and pharmacokinetic properties have cemented its place in a multitude of successful drugs. While this compound itself may not be a potent therapeutic agent, it serves as an excellent and versatile starting point for the synthesis of novel and highly active derivatives. The comparative data presented here for established drugs and other morpholine-containing compounds clearly demonstrates the potential for discovering new drug candidates by leveraging this privileged structure.

Future research should continue to explore the vast chemical space around the morpholine core. The development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex morpholine derivatives. By combining innovative synthesis with robust biological evaluation using the types of assays detailed in this guide, the full potential of the morpholine scaffold in addressing a wide range of diseases can be realized.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. National Institutes of Health. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. National Institutes of Health. Available at: [Link]

  • A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. ResearchGate. Available at: [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers. National Institutes of Health. Available at: [Link]

  • Pimozide: delayed onset of action at rat striatal pre- and postsynaptic dopamine receptors. National Institutes of Health. Available at: [Link]

  • Chemical genetic strategy for targeting protein kinases based on covalent complementarity. National Institutes of Health. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. National Institutes of Health. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • 1-(Morpholin-4-yl)methanamine. PubChem. Available at: [Link]

  • Determining therapeutic trough ranges for linezolid. National Institutes of Health. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Binding affinities (mean S.D.) of aprepitant and its metabolites in human NK 1 receptor binding assay … ResearchGate. Available at: [Link]

  • FDA-Linezolid-MTS.pdf. Liofilchem. Available at: [Link]

  • Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. ResearchGate. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? National Institutes of Health. Available at: [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin. Mediterranean Journal of Infection Microbes and Antimicrobials. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. PubMed. Available at: [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. Available at: [Link]

  • MTT assay. Protocols.io. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available at: [Link]

  • MIC and MBC values for linezolid, sutezolid, and delpazolid in clinical NTM isolates. Infectious Diseases and Therapy. Available at: [Link]

  • PMBBB. BioAssay Systems. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. Available at: [Link]

  • An In-depth Analysis of Pimozide's R&D Progress and Mechanism of Action on Drug Target. Synapse. Available at: [Link]

  • (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide. PubChem. Available at: [Link]

  • In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. AACR Journals. Available at: [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Overview of the neurokinin-1 receptor antagonists. Biotarget. Available at: [Link]

  • Fluoxetine. Wikipedia. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

Sources

Validating the Biological Efficacy of C-Morpholin-4-yl-methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a scientifically grounded framework for validating the biological efficacy of C-Morpholin-4-yl-methylamine (chemically known as N-(Aminomethyl)morpholine or 1-(Morpholin-4-yl)methanamine ).

This guide addresses the compound's dual role: first, as a critical pharmacophore-installing reagent in medicinal chemistry (used to generate Morpholin-4-yl-methyl derivatives), and second, as a bioactive Mannich base with inherent antimicrobial properties.[1]

Executive Technical Analysis

Compound Identity: this compound (CAS: 62985-37-9) Chemical Structure: Morpholine ring attached to a primary aminomethyl group (


).[1]
Class:  Hemiaminal (Mannich Base).
The Efficacy Paradox

To validate this compound, one must distinguish between its two distinct biological contexts:

  • As a Pharmacophore (The "Morpholine Advantage"): When used to synthesize drugs (e.g., via Mannich reaction), the efficacy being validated is that of the Morpholin-4-yl-methyl moiety .[1] This group is a "privileged structure" used to optimize solubility and metabolic stability compared to alternatives like piperazine.[2][3]

  • As a Bioactive Agent (Biocide): The free amine itself acts as a formaldehyde-releasing agent or alkylating species, possessing inherent antimicrobial efficacy.

Comparative Performance: Morpholine vs. Alternatives

In drug design, the Morpholin-4-yl-methyl group is chosen over specific alternatives to solve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.

Table 1: Physicochemical & Biological Comparison
FeatureMorpholin-4-yl-methyl Piperazin-1-yl-methyl Dimethylaminomethyl Impact on Efficacy
pKa (Conjugate Acid) ~8.3 (Modulated by Oxygen)~9.8 (More Basic)~10.7 (Highly Basic)Morpholine is less ionized at physiological pH, improving membrane permeability (LogD).[1]
Metabolic Stability High (Resistant to oxidation)Low (Prone to N-oxidation & ring opening)Medium (Prone to N-demethylation)Morpholine extends half-life (

)
and reduces clearance.[1]
H-Bonding Acceptor (Ether Oxygen)Donor/Acceptor (NH/N)None (Hydrophobic tail)Oxygen atom enhances aqueous solubility without incurring a high desolvation penalty.[1]
hERG Inhibition Risk Low High (Basic center)Medium Reduced basicity lowers risk of cardiotoxicity (QT prolongation).[1]

Validation Protocols

Protocol A: Validating Metabolic Stability (Microsomal Assay)

Objective: Prove that the Morpholin-4-yl-methyl moiety confers superior metabolic stability compared to a Piperazine analog.[1]

Reagents:

  • Test Compounds: Drug-Morpholine derivative vs. Drug-Piperazine derivative.[1][2][4]

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compounds (

    
    ) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Success Criteria:

  • The Morpholine derivative should exhibit a <50% turnover rate compared to the Piperazine derivative over 60 minutes.[1]

Protocol B: Validating Antimicrobial Efficacy (Reagent Mode)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the free this compound, assuming its role as a biocide/formaldehyde releaser.[1]

Workflow:

  • Preparation: Dissolve this compound in sterile water (Note: Fresh preparation is critical due to hydrolysis).

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) of E. coli and S. aureus.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the lowest concentration with no visible growth (MIC).

Mechanism of Action & Metabolism Visualization

The following diagram illustrates why the Morpholine moiety is metabolically superior to Piperazine. The Morpholine ring resists the oxidative ring-opening that rapidly clears Piperazine drugs.[1]

MetabolicStability cluster_0 Piperazine Derivative (High Clearance) cluster_1 Morpholine Derivative (Optimized Efficacy) Pip Piperazinyl-Drug PipOx N-Oxide / Ring Opening Pip->PipOx CYP450 Oxidation (Rapid) Morph Morpholinyl-Drug Pip->Morph Bioisosteric Replacement Clearance Rapid Renal/Biliary Clearance PipOx->Clearance MetaStable Metabolically Stable Ring Morph->MetaStable Resistant to Oxidative Attack Target Sustained Target Engagement MetaStable->Target Prolonged t1/2

Caption: Comparative metabolic fate. Piperazine derivatives often undergo rapid oxidative clearance, whereas the Morpholine ether-linkage confers resistance, extending biological half-life.[1]

Safety & Stability Warning

When handling This compound (CAS 62985-37-9) directly:

  • Hydrolytic Instability: As a hemiaminal, this compound exists in equilibrium with Morpholine, Formaldehyde, and Ammonia in aqueous solution.[1]

    • Implication: Biological data generated using the free reagent in aqueous media may actually reflect the toxicity of Formaldehyde .[1]

  • False Positives: In enzyme inhibition assays, formaldehyde release can cross-link proteins, leading to non-specific inhibition (PAINS behavior).[1]

  • Recommendation: For drug validation, do not test the free reagent. Instead, synthesize the stable tertiary amine derivative (e.g., Scaffold-CH2-Morpholine) before biological testing.[1]

References

  • Kumari, S. et al. (2020).[1] "Morpholine as a privileged scaffold in drug discovery."[2] Future Medicinal Chemistry. Link[1]

  • Cals, J. et al. (2017).[1] "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Organic Letters. Link[1]

  • Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Stability Protocols).

  • PubChem Compound Summary. (2024). "1-(Morpholin-4-yl)methanamine (CAS 62985-37-9)."[1] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]

Sources

A Guide to the Strategic Use of C-MORPHOLIN-4-YL-METHYLAMINE as a Negative Control in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, the integrity of an assay is paramount, resting squarely on the judicious selection of controls. While positive controls confirm an assay's responsiveness, the negative control is the bedrock of confidence, defining the baseline and revealing non-specific effects or inherent biases. This guide provides an in-depth technical comparison on the use of C-morpholin-4-yl-methylamine, a simple chemical scaffold, as a negative control, particularly in the context of screening more complex, biologically active morpholine-containing compounds.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1][2] Its favorable physicochemical and metabolic properties make it a frequent choice for medicinal chemists.[1] Consequently, when developing assays for novel morpholine-based drug candidates, a critical question arises: what is the ideal negative control? The vehicle (e.g., DMSO) is essential but may not be sufficient to control for potential off-target effects introduced by the core chemical scaffold itself.

This is where a compound like this compound (PubChem CID: 17939679) presents a strategic option.[3] As a foundational building block, it contains the core morpholine moiety but lacks the complex substituents typically required for specific biological activity.[4] This guide will explore the rationale, validation, and comparative performance of using this compound as a high-fidelity negative control.

The Rationale: Why Use a Structurally Related Inactive Compound?

A negative control is a sample that is treated identically to all other experimental samples but is not expected to elicit a response.[5] Its purpose is to demonstrate that any observed effects are due to the experimental variable (the active compound) and not extraneous factors.[5] While the solvent (e.g., DMSO) is the most common negative control, it cannot account for potential effects of the chemical scaffold shared by a library of test compounds.

Using a simple, unsubstituted scaffold like this compound provides a more rigorous baseline by addressing several key questions:

  • Scaffold-Specific Interference: Does the morpholine ring itself interact non-specifically with the assay components (e.g., receptors, enzymes, detection reagents)?

  • Physicochemical Effects: Does the basic amine or the overall solubility profile of the scaffold influence the cellular environment or assay readout?

  • Baseline for Structure-Activity Relationship (SAR): It establishes a true "zero activity" baseline from which the potency of substituted analogs can be accurately judged.

The central hypothesis is that this compound is biologically inert in the specific context of the assay. This is a critical distinction, as no compound can be declared universally inactive. Therefore, its suitability as a negative control must be empirically validated for each new assay.

Logical Framework for Negative Control Selection

The selection of an appropriate negative control is a foundational step in robust assay design. The ideal control should share as many properties as possible with the test compounds, except for the specific structural features that confer biological activity.

Caption: Workflow for selecting appropriate assay controls.

Comparative Analysis of Negative Control Options

The choice of a negative control impacts the interpretation of screening data. Below is a comparison of common alternatives.

Control TypeThis compoundVehicle (e.g., DMSO)Unrelated Inactive Compound
Primary Function Controls for scaffold-specific off-target effects and physicochemical properties.Establishes baseline signal and controls for solvent effects.Controls for non-specific compound behavior (e.g., aggregation, assay interference).
Pros - High relevance for SAR studies of morpholine-based libraries.- Mimics the core structure of active compounds.- Helps identify false positives arising from the morpholine scaffold.- Simple and universally applicable.- Defines the absolute baseline of the assay.- Can help identify promiscuous assay inhibitors or activators.
Cons - Must be experimentally validated as inactive in the specific assay. - May have unknown biological activities.- Higher cost than vehicle.- Does not control for compound-specific or scaffold-specific artifacts.- May have different physicochemical properties than the test compounds.- Does not inform on scaffold-specific effects.
Best Used When Screening a library of compounds sharing the morpholine scaffold.In all experiments as a fundamental baseline.In high-throughput screening to flag pan-assay interference compounds (PAINS).[2]

Experimental Validation of this compound as a Negative Control

To confidently use this compound as a negative control, its lack of activity must be rigorously demonstrated. This process, known as a "dry run" in high-throughput screening, involves testing the compound across a range of concentrations against both positive and vehicle controls.[6]

Below is a sample workflow for validating this compound in a hypothetical G-protein coupled receptor (GPCR) activation assay that measures cyclic AMP (cAMP) accumulation. Many morpholine-containing compounds are known to target CNS receptors.[7]

Caption: Workflow for validating a negative control.

Protocol: Validation in a cAMP Accumulation Assay

This protocol outlines the steps to verify that this compound does not activate a target GPCR.

1. Reagent and Cell Preparation: a. Culture HEK293 cells stably expressing the target GPCR of interest to ~80% confluency. b. Prepare stimulation buffer (e.g., HBSS with 500 µM IBMX and 20 mM HEPES). c. Prepare a 10 mM stock solution of this compound in 100% DMSO. d. Prepare a 10 mM stock solution of a known agonist (positive control, e.g., Isoproterenol for beta-adrenergic receptors) in DMSO. e. Perform serial dilutions of the test and positive controls in stimulation buffer to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM final assay concentration). The final DMSO concentration should be kept constant (e.g., 0.5%).

2. Cell Plating: a. Harvest cells and resuspend in stimulation buffer at a density of 200,000 cells/mL. b. Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.

3. Compound Addition: a. Add 10 µL of the diluted compounds, vehicle (0.5% DMSO in buffer), or positive control to the appropriate wells. b. Include multiple wells for each condition to assess variability (n=4 or 8).

4. Incubation: a. Seal the plate and incubate at 37°C for 30 minutes.

5. Detection (Example using HTRF): a. Following the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit), add 10 µL of HTRF acceptor (d2-labeled cAMP) followed by 10 µL of HTRF donor (anti-cAMP antibody with cryptate label) to each well. b. Incubate for 60 minutes at room temperature, protected from light.

6. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. b. Calculate the 665/620 ratio for each well. c. Normalize the data: i. Average the signal from the vehicle control wells (this is your 0% activation baseline). ii. Average the signal from the highest concentration of the positive control (this is your 100% activation). iii. Calculate the percent activation for each test well. d. Plot the percent activation against the log concentration of this compound.

Expected Results and Interpretation

For this compound to be considered a valid negative control, the dose-response curve should be flat and indistinguishable from the vehicle control baseline across all tested concentrations.

Table 1: Hypothetical Validation Data

CompoundConcentration (µM)Normalized Response (% Activation)Standard Deviation
Vehicle (DMSO)N/A0.02.1
Positive Control 10100.04.5
(Isoproterenol)198.25.1
0.185.44.8
0.0152.13.9
This compound 1001.52.5
30-0.82.2
100.53.0
1-1.22.7

Conclusion and Best Practices

The selection of appropriate controls is a cornerstone of scientific integrity. While no single compound is a universal negative control, this compound offers a strategic advantage when screening libraries of its more complex derivatives. Its use, however, is predicated on rigorous, assay-specific validation.

Key Takeaways for Researchers:

  • Context is Crucial: this compound should be considered as a candidate negative control, whose suitability must be empirically determined for each biological assay.

  • Validation is Non-Negotiable: Always perform a dose-response experiment to confirm the absence of activity before adopting it as a negative control in a large-scale screen.

  • Use in Conjunction with Other Controls: A structurally related inactive compound should complement, not replace, the standard vehicle control.

  • Consider Physicochemical Properties: Be aware that even an inert scaffold can have physicochemical effects (e.g., on solubility, pH) that need to be understood.

By following this guide, researchers can enhance the robustness of their screening campaigns, leading to higher quality data and more confident identification of truly active drug candidates.

References

  • Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. (n.d.). Retrieved February 4, 2026, from [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved February 4, 2026, from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370–389. [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2023). Malaria Journal, 22(1). [Link]

  • Duke Margolis Center for Health Policy. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity. YouTube. Retrieved February 4, 2026, from [Link]

  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Retrieved February 4, 2026, from [Link]

  • Ballell, L., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2094-2135. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • PubChem. (n.d.). 1-(Morpholin-4-yl)methanamine. Retrieved February 4, 2026, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Predicting Negative Control Drugs to Support Research in Drug Safety. (2018). bioRxiv. [Link]

  • University of Helsinki. (n.d.). High throughput chemical screening. Retrieved February 4, 2026, from [Link]

  • Arnold, K. F., & Davies, N. M. (2016). Brief Report: Negative Controls to Detect Selection Bias and Measurement Bias in Epidemiologic Studies. Epidemiology, 27(5), 621–624. [Link]

  • Soufan, O., et al. (2015). Mining Chemical Activity Status from High-Throughput Screening Assays. PLOS ONE, 10(12), e0144426. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of C-Morpholin-4-yl-methylamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of C-morpholin-4-yl-methylamine analogs, a scaffold of significant interest in the development of kinase inhibitors. By dissecting the impact of structural modifications on inhibitory potency and selectivity, we aim to furnish a valuable resource for the rational design of next-generation therapeutics.

The morpholine moiety is a privileged structure in medicinal chemistry, lauded for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When incorporated into a C-methylamine framework, it provides a versatile scaffold for targeting the ATP-binding site of various kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2][3]

The Core Scaffold: A Foundation for Potency

The this compound core can be conceptually divided into several key regions where chemical modifications can profoundly influence biological activity. For the purpose of this guide, we will draw comparative insights from the closely related and well-studied 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which share critical pharmacophoric features.[4] These serve as excellent surrogates to illustrate the principles of SAR that are directly applicable to the this compound series.

A foundational element of these inhibitors is their ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The nitrogen atoms within the core heterocyclic system are crucial for this interaction, anchoring the molecule in the active site. The morpholine group often extends into the solvent-exposed region, where its physicochemical properties can be fine-tuned to enhance solubility and cell permeability.

Comparative Analysis of Analog Performance

To elucidate the SAR of this scaffold, we will examine a series of 4-anilinoquinoline analogs targeting Protein Kinase Novel 3 (PKN3), a serine/threonine kinase implicated in cancer progression. The following table summarizes the inhibitory concentrations (IC50) of various analogs, highlighting the impact of substitutions on the quinoline core and the aniline moiety.

Compound IDQuinoline Substitution (R1)Aniline Substitution (R2)PKN3 IC50 (nM)[4]GAK Ki (nM)[4]
2 6-CF33,4,5-trimethoxy2803.9
4 6-CF3 (Quinazoline)3,4,5-trimethoxy>100039
5 H3,4,5-trimethoxy>100040
8 6-Cl3,4,5-trimethoxy703.1
9 6-Br3,4,5-trimethoxy9.32.9
10 6-I3,4,5-trimethoxy2112
14 7-Cl3,4,5-trimethoxy271.3
16 7-I3,4,5-trimethoxy144.6
18 6-tBu3,4,5-trimethoxy2808.8
19 6-CN3,4,5-trimethoxy30011
Key SAR Insights:
  • Core Heterocycle: A switch from a quinoline (compound 2 ) to a quinazoline core (compound 4 ) resulted in a significant loss of potency against PKN3, indicating the importance of the quinoline scaffold for this particular target.[4]

  • Substitution at the 6-position: Halogen substitution at the 6-position of the quinoline ring proved to be a fruitful strategy. A clear trend was observed with increasing halogen size, with the 6-bromo derivative (9 ) exhibiting the highest potency (IC50 = 9.3 nM).[4] This suggests that a larger, more polarizable atom in this position enhances binding affinity, potentially through favorable interactions with the protein surface. However, a further increase in size to iodine (10 ) led to a slight decrease in activity.

  • Substitution at the 7-position: Halogen substitution at the 7-position also yielded potent inhibitors. The 7-chloro (14 ) and 7-iodo (16 ) analogs displayed impressive potency, suggesting that this region can also accommodate bulky substituents to enhance activity.[4]

  • Aniline Moiety: The trimethoxy substitution on the aniline ring was a common feature among the most potent compounds, suggesting its importance for optimal binding. Modifications in this region are known to influence kinase selectivity.[5]

Experimental Protocols for Inhibitor Evaluation

The generation of reliable and reproducible data is the bedrock of any SAR study. Below are detailed methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. A decrease in signal intensity corresponds to inhibition of the kinase.[6][7]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM NaCl).

    • Dilute the PI3Kα enzyme and its lipid substrate (e.g., PIP2) to the desired concentrations in the assay buffer.

    • Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 20 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration typically at or below the Km for ATP).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection reagent containing ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add a second detection reagent (Kinase Detection Reagent) to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_buffer Prepare Kinase Assay Buffer add_enzyme Add Enzyme/Substrate Mixture prep_buffer->add_enzyme prep_enzyme Dilute Enzyme & Substrate prep_enzyme->add_enzyme prep_compound Serial Dilution of Test Compounds add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_compound->add_enzyme add_atp Initiate with ATP add_enzyme->add_atp incubate_reaction Incubate at RT add_atp->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction add_detect Add ADP-Glo Detection Reagent stop_reaction->add_detect incubate_detect Incubate at RT add_detect->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based mTOR Signaling Assay

This assay measures the ability of a compound to inhibit a specific signaling pathway within a cellular context.

Principle: The phosphorylation of downstream effectors of mTOR, such as p70 S6 kinase, is a hallmark of mTORC1 activity. This assay quantifies the level of phosphorylated p70 S6 kinase in cells treated with test compounds.[8]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).

    • Stimulate the mTOR pathway with an appropriate agonist (e.g., insulin) for a short period (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular proteins.

    • Use a homogeneous assay format, such as AlphaScreen® SureFire®, to detect the phosphorylated target protein. This typically involves the use of antibody-coated donor and acceptor beads that generate a signal when in close proximity.[8]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Normalize the data to untreated or vehicle-treated controls.

    • Determine the IC50 value by plotting the signal against the compound concentration.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

Many this compound analogs are designed to inhibit kinases within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a common event in many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation translation inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and their related scaffolds have provided invaluable insights for the design of potent and selective kinase inhibitors. The modular nature of this scaffold allows for systematic modifications to optimize target engagement, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on leveraging computational modeling and structural biology to further refine the design of next-generation inhibitors with improved efficacy and safety profiles. The continued exploration of novel substitutions and the investigation of their effects on a broader range of kinases will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Sharma, P. K., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • d'Adamo, M., et al. (2013). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1049-1057. [Link]

  • Fischer, D. S., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200257. [Link]

  • Conti, P., et al. (2007). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Current Medicinal Chemistry, 14(3), 267-283. [Link]

  • El-Sayed, M. A., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6061. [Link]

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 786-795. [Link]

  • Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 174, 134-154. [Link]

  • Drewry, D. H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(19), 8049-8059. [Link]

  • Sun, S., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6659-6663. [Link]

  • Regan, J., et al. (2008). Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Journal of Medicinal Chemistry, 51(22), 7173-7181. [Link]

  • Goldstein, D. M., et al. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6041-6045. [Link]

  • Liu, Y., et al. (2016). Understanding the mTOR signaling pathway via mathematical modeling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 8(4), 325-338. [Link]

  • Hsieh, A. C., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][12]naphthyridin-2(1H)-one as a Potent and Orally Bioavailable Dual Inhibitor of the Mammalian Target of Rapamycin (mTOR) Kinase and Phosphoinositide 3-Kinase (PI3K). Journal of Medicinal Chemistry, 55(13), 6059-6071. [Link]

  • Roy, K., et al. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 9(56), 32749-32760. [Link]

  • BPS Bioscience, Inc. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Wells, C. I., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Li, J., et al. (2013). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of the American Chemical Society, 135(31), 11499-11502. [Link]

  • Chemical Kinomics @ Hanyang. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • He, Y., & Guan, K. L. (2018). Experimental Approaches in Delineating mTOR Signaling. Cells, 7(12), 263. [Link]

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 786-795. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Kumar, A., et al. (2015). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(2), 241-246. [Link]

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 786-795. [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of C-morpholin-4-yl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The final and arguably one of the most critical phases is its proper disposal. C-morpholin-4-yl-methylamine, a versatile building block in synthetic chemistry, requires a methodical and informed approach to its disposal to ensure the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each critical step.

Understanding the Hazard Profile: The "Why" Behind Cautious Disposal

This compound (also known as 4-aminomethylmorpholine) is not a benign substance. Its inherent chemical properties necessitate its classification as a hazardous material. A thorough understanding of its hazard profile is the bedrock of safe handling and disposal.

This compound is classified as a flammable liquid and vapor.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause serious skin and eye irritation and may cause respiratory irritation.[1] The causality is clear: improper disposal, such as pouring it down the drain or mixing it with incompatible waste streams, can lead to immediate safety hazards, including fires, and the release of noxious fumes, as well as long-term environmental contamination.

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Flammable LiquidH226: Flammable liquid and vapour[1][2]Must be kept away from ignition sources. Disposal containers should be sealed to prevent vapor accumulation.
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[1]Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Skin and Eye IrritationH315, H319: Causes skin irritation and serious eye irritation[1]Direct contact must be avoided. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste.
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]Handling and disposal should occur in a well-ventilated area, preferably within a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste this compound, it is imperative to be outfitted with the correct PPE. This is not merely a suggestion but a critical safety requirement.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against accidental skin contact.[5]

  • Respiratory Protection: If working outside of a certified chemical fume hood or in an area with inadequate ventilation, a respirator with an appropriate organic vapor cartridge is required.[3]

The rationale behind this level of protection is directly linked to the acute toxicity and irritant nature of the compound.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be collected separately from other waste streams to prevent dangerous chemical reactions.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[6][7] Mixing with these substances can lead to violent reactions, heat generation, and the release of toxic gases.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and related amine waste.[6][8] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[9]

Step 3: The Disposal Process - From Bench to Final Disposition

The recommended and most secure method for the final disposal of this compound is through a licensed professional waste disposal service.[1] These services are equipped to handle and process hazardous chemical waste in compliance with all federal, state, and local regulations.[4][5]

  • Collection: Carefully transfer the waste this compound into the designated, labeled waste container.[9] Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.

  • Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] Also, indicate the associated hazards (e.g., "Flammable," "Toxic").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[10]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

The primary method of disposal for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1][11] This high-temperature process ensures the complete destruction of the compound, while the afterburner and scrubber neutralize any harmful byproducts of combustion, preventing their release into the atmosphere.

Step 4: Spill Management - Preparing for the Unexpected

Accidents can happen, and a well-defined spill response plan is essential.

  • Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[7]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[12][13] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly. For amines, a 5% solution of acetic acid can be used for decontamination, followed by a water rinse.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal Start Start: this compound Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Amine Waste PPE->Segregate Container Use Designated, Labeled, Compatible Waste Container Segregate->Container Collect Collect Waste (Do not overfill) Container->Collect Store Store Securely in Waste Accumulation Area Collect->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact Incineration Professional Disposal: Chemical Incineration with Afterburner and Scrubber Contact->Incineration

Caption: Decision workflow for this compound disposal.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the inherent hazards of the compound and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a comprehensive resource, empowering you to handle this final stage of the chemical lifecycle with the confidence and diligence it demands. Always consult your institution's specific safety guidelines and your local regulations as the final authority.

References

  • 4-Amino Morpholine CAS No 4319-49-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.

  • Morpholine - Safety Data Sheet. North Metal and Chemical Company.

  • Morpholine - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - (2-Morpholinopyrid-4-yl)methylamine. Fisher Scientific.

  • Standard Operating Procedure: Handling and Use of Methylamine. Washington State University.

  • Safety Data Sheet Morpholine. Redox.

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health.

  • [3-(Morpholin-4-yl)phenyl]methylamine Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - Methylamine. Airgas.

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • Finalised methylamine 9-3-11. Arcopol.

  • Aldrich A55004 - SAFETY DATA SHEET. Sigma-Aldrich.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.

  • Hazardous Waste Disposal Procedures. Michigan Technological University.

  • SAFETY DATA SHEET - 4-(2-Aminoethyl)-morpholine. Thermo Fisher Scientific.

  • A-5-19 Safety Data Sheet.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Hazardous substance assessment – Morpholine. Canada.ca.

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.

  • Navigating the Safe Disposal of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in a Laboratory Setting. Benchchem.

Sources

Navigating the Safe Handling of C-MORPHOLIN-4-YL-METHYLAMINE: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work and your personal safety are paramount. C-MORPHOLIN-4-YL-METHYLAMINE and its analogs are potent compounds that demand meticulous handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential logistical information for its operational handling and disposal, ensuring a secure laboratory environment.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. This involves protection for your eyes, face, hands, and body.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage these compounds can inflict, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should meet the ANSI Z87.1 standard and provide a complete seal around the eyes to protect against splashes and vapors.[2]

  • Face Shield: A face shield, worn in addition to chemical splash goggles, is required when there is a risk of significant splashes or when handling larger quantities of the material.[3] This provides a broader barrier of protection for the entire face.

Hand Protection: Choosing the Right Glove Material

Selecting the appropriate glove material is crucial, as not all gloves offer the same level of protection against specific chemicals. For corrosive amines, materials such as butyl rubber and neoprene are often recommended.[4] Nitrile gloves may also be suitable, but it is essential to consult the manufacturer's chemical resistance guide.[5]

Glove MaterialProtection LevelKey Considerations
Butyl Rubber Excellent Offers high resistance to a wide range of corrosive chemicals, including many amines.[4][6]
Neoprene Good to Excellent Provides good resistance to acids, bases, and some organic solvents.[4][5]
Nitrile Fair to Good While common in laboratories, check specific chemical compatibility data. Thicker nitrile gloves (e.g., >8 mil) offer better protection.

Glove Usage Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation or punctures.

  • Double Gloving: For enhanced protection, consider wearing two pairs of gloves.

  • Prompt Removal and Disposal: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contamination and dispose of it as hazardous waste.

  • Regular Changes: Change gloves frequently, and always before touching common surfaces like doorknobs or keyboards.

Body Protection: Shielding the Skin

Full-body protection is necessary to prevent skin contact with this corrosive substance.

  • Chemical-Resistant Laboratory Coat: A lab coat made of a suitable material, such as rubberized fabric or a coated synthetic, is essential. Standard cotton lab coats are not sufficient.

  • Apron and Sleeves: For tasks with a higher risk of splashes, a chemical-resistant apron and sleeves should be worn over the lab coat.

  • Full-Body Suit: In situations with a high risk of exposure, such as a large-scale reaction or when cleaning a significant spill, a disposable chemical-resistant full-body suit is required.[7]

Respiratory Protection: When Air Purification is Necessary

Handling of this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8] If engineering controls are insufficient or during emergency situations, respiratory protection is mandatory.

  • Respirator Type: A NIOSH-approved respirator with cartridges suitable for organic vapors and amines should be used.[2] For situations with high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_escalation Escalated Precautions Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task (e.g., weighing, transfer, reaction) AssessVolume->AssessTask LargeVolume Large Volume or High Concentration? AssessVolume->LargeVolume EyeFace Eye/Face Protection: - Chemical Splash Goggles (ANSI Z87.1) - Face Shield (if splash risk) AssessTask->EyeFace Hand Hand Protection: - Butyl Rubber or Neoprene Gloves - Double Gloving Recommended AssessTask->Hand Body Body Protection: - Chemical-Resistant Lab Coat - Apron/Sleeves (if splash risk) AssessTask->Body Respiratory Respiratory Protection: - Work in Chemical Fume Hood AssessTask->Respiratory HighSplashRisk High Splash Risk? EyeFace->HighSplashRisk Body->HighSplashRisk InadequateVentilation Inadequate Ventilation? Respiratory->InadequateVentilation HighSplashRisk->LargeVolume No FullBodySuit Add Full-Body Chemical Suit HighSplashRisk->FullBodySuit Yes LargeVolume->FullBodySuit Yes LargeVolume->InadequateVentilation No SpillDisposal Proceed to Spill & Disposal Protocol FullBodySuit->SpillDisposal RespiratorRequired Use NIOSH-Approved Respirator (Organic Vapor/Amine Cartridges) RespiratorRequired->SpillDisposal InadequateVentilation->RespiratorRequired Yes InadequateVentilation->SpillDisposal No caption Figure 1. Decision workflow for PPE selection.

Figure 1. Decision workflow for PPE selection.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2] Have spill control materials (e.g., absorbent pads, neutralizing agents for amines) available.[9]

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.

  • Weighing and Transfer: Use a containment system, such as a glove bag or a balance enclosure within the fume hood, when weighing or transferring the solid or liquid form of the compound.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE carefully, avoiding contact with the contaminated outer surfaces, and dispose of it as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.

Chemical Waste Disposal

Improper disposal of corrosive amines can pose a significant environmental hazard.[9]

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated labware, and used PPE, must be collected in a designated, labeled, and sealed hazardous waste container.[9]

  • Container Compatibility: Use waste containers made of materials compatible with corrosive amines. Avoid using containers that can be degraded by the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Corrosive, Toxic).

  • Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[10][11] All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[4][9]

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the protection of yourself and your colleagues while advancing your critical research.

References

  • Apollo Scientific. "[3-(Morpholin-4-yl)
  • Chemscape Safety Technologies. (2023, November 17). "How to Safely Handle & Store Corrosive Substances."
  • Fisher Scientific.
  • PENTA s.r.o. (2025, April 16).
  • Material Safety D
  • Tri-iso.
  • Carl ROTH.
  • Safelyio. (2026, January 12). "Personal Protective Equipment for Chemical Handling."
  • Lab Safety. (2019, September 3). "Safe Handling of Corrosive & Flammable Chemical Reagents."
  • CDH Fine Chemical.
  • Airgas. (2025, February 5).
  • Occupational Safety and Health Administration. "Personal Protective Equipment - Standards."
  • Collect and Recycle. "Amine Disposal For Businesses."
  • Environmental Health and Safety, University of Wisconsin-Madison. "OSHA Glove Selection Chart."
  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal."
  • Coastal Chemical. "Reclaiming."
  • Occupational Safety and Health Administration. "Personal Protective Equipment - Overview."
  • American Chemical Society. "Hazardous Waste and Disposal."
  • Real Safety. (2016, October 10). "Personal Protective Equipment for Chemical Handling."
  • Environment, Health and Safety, University of California, Berkeley. "Ansell Chemical Resistance Glove Chart."
  • MSC Industrial Supply. (2019, July 18). "OSHA PPE Levels: Workplace Chemical Exposure Protection."
  • U.S. Environmental Protection Agency. (2025, May 15). "Household Hazardous Waste (HHW)."
  • Becky Aktsiaselts. "CHEMICAL RESISTANCE TABLE FOR GLOVES."
  • CP Lab Safety.
  • Gloves Chemical Resistance Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-MORPHOLIN-4-YL-METHYLAMINE
Reactant of Route 2
Reactant of Route 2
C-MORPHOLIN-4-YL-METHYLAMINE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.